3-Bromo-5-chloroisonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZVXDSMPQULJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-41-9 | |
| Record name | 3-bromo-5-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 3-Bromo-5-chloroisonicotinic acid
An In-depth Technical Guide to 3-Bromo-5-chloroisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated pyridine carboxylic acid that serves as a pivotal building block in modern medicinal chemistry. Its trifunctional nature—a reactive carboxylic acid, a bromine atom amenable to cross-coupling reactions, and a chlorine atom that modulates electronic properties—makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, anticipated spectroscopic signatures, logical synthetic strategies, and core applications, with a particular focus on its role in the development of novel therapeutics. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-Bromo-5-chloropyridine-4-carboxylic acid, possesses a pyridine ring substituted at the 3-, 4-, and 5-positions. The strategic placement of two different halogen atoms and a carboxylic acid group on the pyridine core imparts a unique combination of reactivity and structural rigidity.
The molecular formula for this compound is C₆H₃BrClNO₂.[1] This composition results in a molecular weight of approximately 236.45 g/mol .[1] While specific experimental data for this exact isomer is not broadly published, its properties can be reliably predicted based on closely related analogues and computational models.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-Bromo-5-chloropyridine-4-carboxylic acid | Standard Nomenclature |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Expected to be a white to beige solid | Based on related compounds[2] |
| Melting Point | Predicted: >230 °C | Analogous to 5-Bromo-2-chloroisonicotinic acid (235-237°C)[2] |
| Boiling Point | Predicted: >400 °C | Analogous to 5-Bromo-2-chloroisonicotinic acid (419.3°C)[2] |
| pKa | Predicted: 1.5 - 2.0 | The electron-withdrawing halogens increase acidity compared to isonicotinic acid (pKa ~3.5). Analogous to 5-Bromo-2-chloroisonicotinic acid (1.65)[2] |
| LogP | Predicted: 2.0 - 2.5 | Calculated based on structure; indicates moderate lipophilicity.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | General property of aromatic carboxylic acids. |
Synthesis and Chemical Reactivity
The synthesis of this compound is not commonly detailed in standard literature, but a logical pathway can be devised from readily available precursors, leveraging established heterocyclic chemistry principles.
Plausible Synthetic Pathway
A practical synthesis often starts with a pre-functionalized pyridine ring. One such approach could involve the selective halogenation of a suitable isonicotinic acid derivative, followed by functional group interconversion. The workflow below illustrates a conceptual synthetic route.
Caption: Conceptual synthetic workflows for this compound.
This causality is rooted in established aromatic substitution chemistry. The pyridine ring is electron-deficient, making electrophilic substitution challenging without activating groups or harsh conditions. Alternatively, starting with a substituted pyridine like 3-bromo-5-chloro-4-methylpyridine and oxidizing the methyl group is a highly effective and common strategy for producing pyridine carboxylic acids.[4]
Chemical Reactivity
The compound's reactivity is governed by its three functional groups:
-
Carboxylic Acid: Readily undergoes standard reactions such as esterification, conversion to the acid chloride (e.g., with thionyl chloride), and, most importantly for drug discovery, amide bond formation with amines using coupling agents like HATU or EDC.[5]
-
C-Br Bond: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings, providing a powerful tool for molecular diversification.
-
C-Cl Bond: While less reactive than the C-Br bond in cross-coupling, the chlorine atom significantly influences the electronic properties of the ring. It can also be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, although the ring's electron density makes this less favorable than in more electron-deficient systems.
Applications in Drug Discovery: A Versatile Scaffold
Halogenated heterocycles are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[6] this compound serves as a high-value intermediate, enabling the rapid construction of diverse compound libraries.
The strategic utility lies in its ability to act as a molecular "linchpin," connecting different pharmacophoric elements through orthogonal reactions.
Caption: Role as a trifunctional building block in drug candidate synthesis.
Causality in Application:
-
Expertise: Experienced medicinal chemists select such building blocks to explore structure-activity relationships (SAR) systematically. The carboxylic acid can be coupled to a panel of amines to probe one pocket of a target protein.
-
Experience: The bromine atom is then used to introduce diversity at another vector, exploring a different region of the binding site. This iterative and parallel synthesis approach accelerates the discovery of potent and selective drug candidates. Boron-containing compounds, particularly boronic acids, are increasingly vital in this process.[7]
Anticipated Spectroscopic Profile
-
¹H NMR: The pyridine ring has two remaining protons. Due to the anisotropic and electronic effects of the substituents, they are expected to appear as distinct singlets or narrow doublets (due to small ⁴JH-H coupling) in the aromatic region, likely between δ 8.0 and 9.0 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm, unless exchanged with a deuterated solvent.
-
¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon (C=O) will be the most downfield signal (~160-170 ppm). The pyridine ring carbons will appear between ~120-160 ppm, with the carbons attached to the halogens (C-Br, C-Cl) showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), C=N and C=C stretches from the aromatic ring (~1400-1600 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region (<800 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive M, M+2, M+4, and M+6 cluster, which is a definitive confirmation of the elemental composition.
Experimental Protocols: Self-Validating Methodologies
The following protocols describe standard, high-yielding transformations that are foundational to utilizing this compound. They are "self-validating" in that they represent industry-standard best practices for achieving the desired chemical transformation with high fidelity.
Protocol 1: Standard Amide Coupling
Objective: To couple the carboxylic acid with a primary or secondary amine.
-
Dissolution: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add an amine coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated ester is the key to efficient coupling.
-
Amine Addition: Add the desired amine (1.05 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Suzuki Cross-Coupling
Objective: To functionalize the C-Br bond with a boronic acid.
-
Reagent Assembly: To a microwave vial, add this compound (or its corresponding ester/amide) (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for the catalytic cycle.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes. Alternatively, heat conventionally at 80-100 °C for 6-18 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the coupled product.
Safety, Handling, and Storage
As a halogenated aromatic acid, this compound requires careful handling. Based on data for analogous compounds, it should be considered a hazardous substance.[11][12]
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and bases. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation.[2]
Conclusion
This compound is a quintessential example of a modern chemical building block, engineered for versatility and efficiency in the synthesis of complex molecules. Its well-defined points of reactivity allow for a logical and systematic approach to drug design and library synthesis. Understanding its core physical and chemical properties, as outlined in this guide, is essential for any researcher aiming to leverage its potential in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
References
-
Material Safety Data Sheet. (2011). BROMICIDE GRANULES. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Wychem. (n.d.). 3-Bromo-5-chloronitrobenzene. Retrieved from [Link]
- Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ScholarWorks@UARK. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-2-Chloronicotinates of Potential Agricultural Interest. Retrieved from [Link]
-
AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-5-chloroaniline. Retrieved from [Link]
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
-
MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
PubMed Central. (2020). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Retrieved from [Link]
-
MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
PubMed. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. Retrieved from [Link]
-
Chegg. (2020). This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Bromo-3-chloro-5-methylbenzene. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR spectrum [chemicalbook.com]
- 9. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 955372-86-8|3-Bromo-5-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloroisonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-chloroisonicotinic acid. As a niche halogenated pyridine derivative, publicly available experimental solubility data is scarce. Therefore, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It combines theoretical predictions based on physicochemical properties with robust, field-proven experimental protocols to empower researchers to accurately determine solubility in common laboratory solvents. We delve into the structural drivers of solubility, provide predictive assessments, and offer detailed, step-by-step methodologies for both thermodynamic and kinetic solubility determination, ensuring a self-validating approach to data generation.
Introduction: The Critical Role of Solubility
This compound is a substituted pyridine carboxylic acid, a class of compounds of significant interest in pharmaceutical and agrochemical research. Its utility as a synthetic building block is clear[1]; however, its successful application in any process—be it a chemical reaction, a biological assay, or formulation development—is fundamentally governed by its solubility. A thorough understanding of how this compound behaves in various solvents is not merely academic; it is a critical parameter that dictates reaction kinetics, purification efficiency, bioavailability, and ultimately, project viability.
This guide addresses the current information gap by providing a framework for understanding and determining the solubility of this specific molecule. We will first dissect its molecular structure to predict its behavior and then provide the practical tools to verify these predictions experimentally.
Physicochemical Properties: A Predictive Analysis
Molecular Structure:
-
IUPAC Name: 3-bromo-5-chloropyridine-4-carboxylic acid
-
Molecular Formula: C₆H₃BrClNO₂
-
Molecular Weight: 236.45 g/mol [2]
Key Structural Features Influencing Solubility:
-
Isonicotinic Acid Core: The carboxylic acid group at the 4-position is a potent hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The pyridine nitrogen at the 1-position is a hydrogen bond acceptor.
-
Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid, pKa₁ estimated ~2-3) and a basic functional group (pyridine nitrogen, pKa₂ estimated ~2-4). This makes its aqueous solubility highly dependent on pH.
-
Halogenation: The presence of both bromine and chlorine atoms on the aromatic ring significantly increases the molecular weight and the nonpolar surface area. This will decrease solubility in water but may enhance solubility in less polar organic solvents like dichloromethane.
-
Crystalline Solid: As a solid, the energy required to overcome the crystal lattice forces (lattice energy) must be provided by the solvation energy for dissolution to occur. A high melting point often correlates with high lattice energy, suggesting that strong solvent-solute interactions will be necessary for significant solubility. The related compound, 5-Bromo-2-chloroisonicotinic acid, has a high melting point of 235-237°C, indicating our target compound is also likely a high-melting solid[1].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | 236.45 g/mol | Moderately high, which tends to decrease solubility in all solvents, particularly water. |
| pKa₁ (Carboxylic Acid) | ~ 2-3 | Strongly acidic. Will be deprotonated to the highly soluble carboxylate anion at pH > 4. |
| pKa₂ (Pyridine Nitrogen) | ~ 2-4 | Weakly basic. Will be protonated at very low pH (< 2), forming a soluble cation. |
| Predicted XLogP | ~ 2.0 - 2.5 | Indicates a degree of lipophilicity. Suggests poor intrinsic water solubility but potential for solubility in moderately polar to nonpolar organic solvents. (Based on analogues like 3-bromoisonicotinic acid and 3-bromo-5-chlorobenzoic acid)[3][4]. |
| Physical Form | Crystalline Solid | High lattice energy is expected, requiring strong solvent interactions to dissolve. |
Theoretical Solubility Profile in Common Lab Solvents
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to dissolve a given solute.
Logical Flow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent based on the structural features of the target compound.
Caption: A logical diagram illustrating how the functional groups of the target molecule predict its solubility in different solvent classes.
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Water (pH 7) | Very Low | The hydrophobic halogenated ring will dominate at neutral pH, where the molecule is un-ionized. |
| Aqueous Base (e.g., 1M NaOH) | High | The carboxylic acid will be deprotonated to the highly polar and water-soluble carboxylate salt. | |
| Aqueous Acid (e.g., 1M HCl) | Moderate to High | The pyridine nitrogen will be protonated to form a soluble pyridinium salt. | |
| Methanol, Ethanol | High | These solvents can hydrogen bond effectively with both the carboxylic acid and pyridine nitrogen, while also solvating the hydrophobic ring. | |
| Polar Aprotic | DMSO, DMF | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the entire molecule. Often the solvents of choice for challenging compounds. |
| Acetonitrile, Acetone | Moderate | Less effective at hydrogen bonding than DMSO or DMF, but their polarity should allow for moderate dissolution. | |
| Ethyl Acetate | Low to Moderate | Lower polarity and weaker hydrogen bonding capability will limit solubility. | |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | The highly polar carboxylic acid group makes the molecule incompatible with nonpolar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While less polar than protic solvents, the halogenated nature of the solvent can have favorable interactions with the Br and Cl substituents on the ring. |
Experimental Protocols for Solubility Determination
Theoretical predictions require experimental validation. The following protocols are industry-standard methods for accurately determining solubility.
Protocol 1: Thermodynamic Equilibrium (Shake-Flask) Method
This is the "gold standard" method for determining thermodynamic, or equilibrium, solubility. It measures the concentration of a saturated solution where the dissolved solute is in equilibrium with an excess of solid material[2].
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium[1].
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing[1].
-
Phase Separation: After equilibration, allow the vial to stand for a short period to let the bulk of the solid settle. Separate the supernatant from the undissolved solid via centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is critical to avoid contaminating the sample with undissolved particulates, which would artificially inflate the measured solubility.
-
Sample Preparation & Analysis: Carefully aspirate a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, LC-MS).
-
Quantification: Determine the concentration of the diluted sample against a standard curve of known concentrations. Back-calculate to find the original concentration in the saturated solution. This value is the thermodynamic solubility.
-
Solid Phase Analysis (Trustworthiness Check): It is best practice to analyze the remaining solid residue by a method like DSC or XRD to confirm that no phase changes or degradation occurred during the experiment[1].
Workflow for Shake-Flask Method
Sources
- 1. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 2. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Mass Spectrometric Analysis of 3-Bromo-5-chloroisonicotinic Acid
Topic: Interpreting Mass Spectrum of 3-Bromo-5-chloroisonicotinic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Analytical Chemists[1]
Executive Summary & Molecular Profile
In the realm of fragment-based drug discovery (FBDD), halogenated pyridines like This compound serve as critical scaffolds. Their utility lies in the orthogonal reactivity of the bromine and chlorine substituents, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, confirming the identity and purity of this intermediate requires a nuanced understanding of mass spectrometry (MS). The presence of two distinct halogens (Br, Cl) creates a complex isotopic envelope that acts as a definitive spectral fingerprint.[2][3] This guide provides a rigorous framework for interpreting the MS data of this molecule, moving beyond basic peak matching to mechanistic validation.
Molecular Specifications
-
IUPAC Name: this compound[1]
-
Formula: C₆H₃BrClNO₂
-
Monoisotopic Mass (Nominal): 235 Da (
C, H, N, O, Br, Cl)[1] -
Structural Context: A pyridine ring substituted at the 4-position with a carboxylic acid, flanked by bromine (C3) and chlorine (C5). This "ortho-di-halogenated" motif sterically crowds the acid group, influencing fragmentation.
Experimental Protocol: Acquisition Strategy
Method A: Electrospray Ionization (ESI) - Negative Mode
Because this molecule is a carboxylic acid (
-
Solvent System: Methanol/Water (50:50) with 0.1% Ammonium Acetate or Formic Acid. Note: While Formic Acid suppresses negative ionization slightly, it is often necessary for LC separation. Ammonium Acetate (10mM) is preferred for direct infusion to maximize signal.
-
Cone Voltage: Low (15-20V) to preserve the molecular ion; High (40-60V) to induce in-source fragmentation (decarboxylation).
Method B: Electron Ionization (EI) - 70 eV
Direct analysis of the free acid by GC-MS is risky due to hydrogen bonding and peak tailing.
-
Derivatization: Convert to the methyl ester using trimethylsilyldiazomethane (TMS-DAM) or BF₃-MeOH prior to injection.
-
Protocol: If analyzing the free acid via direct insertion probe (DIP), expect thermal decarboxylation in the injector port.
The Isotope Fingerprint: The "3:4:1" Rule
The most critical step in validating this compound is analyzing the molecular ion cluster. You are not looking for a single peak; you are looking for a specific distribution pattern caused by the natural abundances of Chlorine (
Theoretical Calculation
When a molecule contains one Chlorine and one Bromine, the isotopic probabilities combine mathematically:
-
M (Nominal Mass 235): Contains
Br and Cl.[3]-
Probability
-
-
M+2 (Mass 237): Two possibilities exist:
-
M+4 (Mass 239): Contains
Br and Cl.-
Probability
-
Result: The diagnostic ratio for the molecular ion cluster (
Data Visualization: Isotope Cluster
-
m/z 234.9 (Relative Intensity: ~75%)
-
m/z 236.9 (Relative Intensity: ~100% - Base Peak)
-
m/z 238.9 (Relative Intensity: ~25%)
Application Note: If your spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), your synthesis has failed (e.g., mono-dehalogenation occurred). You must see the triplet pattern.
Fragmentation Pathways & Mechanics[1]
Once the parent ion is confirmed, fragmentation confirms the structural connectivity.
Pathway A: Decarboxylation (The "Ortho Effect")
In ESI(-), the carboxylate group is destabilized by the electron-withdrawing halogens at the ortho positions.
-
Mechanism: Loss of neutral
(44 Da). -
Observation: Transition from
(m/z 235) (m/z 191). -
Significance: This confirms the free acid functionality. If analyzing an ester derivative, you would instead see loss of the alkoxy group (e.g., -OCH3).
Pathway B: Radical Halogen Loss (EI Mode)
Under high-energy EI (70 eV), the carbon-halogen bonds cleave. The C-Br bond is weaker than the C-Cl bond.
-
Step 1: Loss of Br radical (
Br, 79/81 Da). -
Step 2: Loss of Cl radical (
Cl, 35/37 Da). -
Observation: A fragment ion appearing at M - 79.[6] Note that after losing Br, the isotope pattern changes from the complex 3:4:1 to the simple 3:1 Chlorine pattern.
Pathway C: Ring Fragmentation
At high collision energies, the pyridine ring itself fragments, typically ejecting HCN (27 Da). This is usually a low-mass fragment (m/z < 100) and is less diagnostic for the specific substitution pattern but confirms the pyridine core.
Fragmentation Logic Diagram
Figure 1: ESI(-) Fragmentation pathway for this compound. Note the preservation of the isotope pattern until the halogen is lost.
Summary of Diagnostic Ions
The following table summarizes the key peaks expected in the mass spectrum. Values are based on the lowest mass isotopes (
| Ion Identity | m/z (Monoisotopic) | Isotope Pattern | Relative Abundance (Est.) | Diagnostic Value |
| 234.9 | Triplet (3:4:1) | High | Primary ID. Confirms Formula + Br/Cl presence.[1] | |
| 236.9 | (Part of cluster) | Base Peak | Confirmation of Br/Cl mix.[1] | |
| 238.9 | (Part of cluster) | Low (~25%) | Confirmation of Br/Cl mix.[1] | |
| 190.9 | Triplet (3:4:1) | Medium/High | Functional Group ID. Confirms Carboxylic Acid.[1] | |
| 112.0 | Doublet (3:[1]1) | Low | Confirms Bromine loss (C-Br bond is weakest).[1] | |
| 156.0 | Doublet (1:[1]1) | Very Low | Rare; C-Cl bond is stronger than C-Br.[1] |
Step-by-Step Interpretation Workflow
To ensure scientific integrity in your analysis, follow this self-validating workflow:
-
Locate the Molecular Ion: Look for the cluster starting at m/z ~235 (Negative mode) or 236 (Positive mode).
-
Validate the "3:4:1" Fingerprint:
-
Measure the intensity of M (235).
-
Measure M+2 (237). It should be roughly 130% the height of M.
-
Measure M+4 (239). It should be roughly 33% the height of M.
-
Decision: If this pattern is absent, the molecule is not the desired product.
-
-
Check for Decarboxylation:
-
Look for a peak at M - 44 (m/z 191).
-
Verify this fragment retains the 3:4:1 pattern.[3] This proves the halogens are still attached to the pyridine ring after acid loss.
-
-
Assess Purity:
-
Scan for m/z 157 (De-brominated impurity, common byproduct).
-
Scan for m/z 201 (De-chlorinated impurity).
-
Figure 2: Logical decision tree for confirming molecular identity.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (n.d.). Isotope Distribution Calculator. National Institute of Standards and Technology.[7] Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for ESI mechanisms of carboxylic acids).
-
ChemGuide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link] (Detailed explanation of halogen isotope ratios).
Sources
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 3-Bromo-5-chloroisonicotinic Acid
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-Bromo-5-chloroisonicotinic acid starting from 2,5-dichloropyridine . The route is designed for high regioselectivity and operational robustness, utilizing Directed Ortho-Lithiation (DoL) and chemoselective reduction strategies.
Executive Summary
The synthesis of this compound presents a unique regiochemical challenge: the installation of three distinct functionalities (carboxylic acid, bromine, chlorine) on the pyridine core while removing a specific chlorine atom from the starting material (2,5-dichloropyridine).
This protocol details a three-step synthetic pathway that prioritizes regiocontrol and yield:
-
C4-Lithiation/Carboxylation: Leveraging the high acidity of the C4 position in 2,5-dichloropyridine to install the carboxylic acid.
-
Directed C3-Bromination: Utilizing the newly formed carboxylate as a Directing Group (DG) to install bromine at the sterically congested C3 position.
-
Chemoselective Dechlorination: Removing the labile C2-chlorine atom via a hydrazine-mediated oxidative degradation, preserving the C3-bromine and C5-chlorine.
Retrosynthetic Analysis
The strategy relies on the differential reactivity of the halogenated positions. The C2-chlorine is activated toward nucleophilic aromatic substitution (
Figure 1: Retrosynthetic strategy prioritizing the late-stage removal of the activated C2-chlorine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dichloroisonicotinic Acid
Rationale: The C4 proton of 2,5-dichloropyridine is the most acidic site due to the inductive electron-withdrawing effects of the adjacent C5-Cl and the ring nitrogen. Lithium Diisopropylamide (LDA) effects exclusive deprotonation at this position [1].
Reagents:
-
2,5-Dichloropyridine (1.0 eq)
-
LDA (1.1 eq, 2.0 M in THF/heptane)
-
Dry THF (Solvent)
-
Dry
(gas or solid)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with anhydrous THF (10 mL/g substrate).
-
Cooling: Cool the THF to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Substrate Addition: Dissolve 2,5-dichloropyridine in a minimum amount of dry THF and add dropwise to the LDA solution over 15 minutes. The solution typically turns yellow/orange.
-
Lithiation: Stir at -78°C for 60 minutes to ensure complete metallation.
-
Quench: Bubble excess dry
gas through the solution (via a drying tube) for 30 minutes, or pour the reaction mixture onto crushed dry ice. The mixture will turn pale. -
Workup: Allow the mixture to warm to room temperature (RT). Quench with water.[1][2] Adjust pH to ~10 with 1N NaOH and wash with Ethyl Acetate (to remove unreacted starting material). Acidify the aqueous layer to pH 2-3 with 2N HCl to precipitate the product.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-90%
-
Data Check:
NMR should show a singlet at ~8.5 ppm (C6-H).
-
Step 2: Regioselective Bromination (C3-Functionalization)
Rationale: We now have 2,5-dichloroisonicotinic acid.[3] To introduce bromine at C3 (between the Cl and COOH), we utilize the Directed Ortho-Metalation (DoM) capability of the carboxylate. Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is crucial here as it is non-nucleophilic and sterically bulky, preventing attack on the carbonyl. We require 2.2 equivalents of base: one to deprotonate the carboxylic acid (forming the lithium carboxylate) and the second to lithiate the ring [2].
Reagents:
-
2,5-Dichloroisonicotinic acid (1.0 eq)
-
LiTMP (2.5 eq) - Prepared in situ from TMP and n-BuLi
-
Bromine (
) or (1.2 eq)[4] -
Dry THF
Protocol:
-
LiTMP Preparation: In a separate flask, dissolve 2,2,6,6-tetramethylpiperidine (2.6 eq) in THF at -78°C. Add n-BuLi (2.5 eq) dropwise. Warm to 0°C for 15 min, then cool back to -78°C.
-
Substrate Addition: Dissolve 2,5-dichloroisonicotinic acid in THF. Add this solution slowly to the LiTMP at -78°C.
-
Metalation: Stir at -78°C for 2 hours .
-
Bromination: Add a solution of
(or in THF) dropwise. -
Workup: Stir for 30 min at -78°C, then warm to RT. Quench with aqueous sodium thiosulfate (
) to destroy excess bromine. -
Isolation: Acidify to pH 2. Extract with Ethyl Acetate (x3).[1][8] Dry over
, filter, and concentrate.-
Product:3-Bromo-2,5-dichloroisonicotinic acid .
-
Step 3: Selective Dechlorination (The Hydrazine Method)
Rationale: We must remove the Chlorine at C2 while keeping the Chlorine at C5 and Bromine at C3. Standard hydrogenolysis (
Reagents:
-
3-Bromo-2,5-dichloroisonicotinic acid (1.0 eq)
-
Hydrazine hydrate (excess, ~5-10 eq)
-
Ethanol (Solvent)[11]
-
Aqueous
or (Oxidant)
Protocol:
-
Hydrazinolysis: Dissolve the substrate in Ethanol. Add Hydrazine hydrate.[11] Reflux for 2-4 hours.
-
Intermediate Isolation (Optional): Evaporate volatiles to yield the crude 2-hydrazino-derivative.
-
Oxidation: Suspend the crude hydrazide in water. Add aqueous
(or 10% ) dropwise while heating to reflux. Nitrogen gas evolution will be observed.-
Reaction:
.
-
-
Final Isolation: Filter off metal salts. Acidify the filtrate to pH 2. The target compound, This compound , will precipitate.[8] Recrystallize from Ethanol/Water if necessary.
Data Summary & Key Parameters
| Step | Transformation | Key Reagent | Critical Parameter | Expected Yield |
| 1 | C4-Lithiation | LDA / | Temp < -70°C | 85-90% |
| 2 | C3-Bromination | LiTMP / | 2.5 eq Base required | 70-80% |
| 3 | Dechlorination | Selective C2 attack | 60-70% |
Safety & Troubleshooting
-
Lithiation Risks: LDA and n-BuLi are pyrophoric. Ensure all glassware is oven-dried and under inert atmosphere (
or Ar). -
Hydrazine: Hydrazine hydrate is a suspected carcinogen and highly toxic. Use only in a fume hood with double-gloving.
-
Regioselectivity Check: If Step 2 yields a mixture, verify the temperature. Higher temperatures (-40°C) can lead to "Halogen Dance" side reactions where the bromine migrates. Keep strictly at -78°C.
References
-
Schlosser, M. (2005).[2] The 2,5-Di- and 2,3,5-Trihalo-pyridines: A Web of Isomerizations and Interconversions. European Journal of Organic Chemistry.
-
Gribble, G. W., & Saulnier, M. G. (1982). Lithiation of 3-halopyridines.[13][14] Synthesis of 3-halo-4-pyridinecarboxylic acids. Tetrahedron Letters.[15]
-
Rocca, P., et al. (1993). Connection between metalation and cross-coupling strategies: synthesis of new 2-substituted 3-halopyridines. Tetrahedron.[2][13][15]
-
ChemicalBook. (2024). 2,5-Dichloropyridine Properties and Reactions.
-
GuideChem. (2024). Synthesis of Halogenated Pyridine Carboxylic Acids.[1][3][9][16]
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 7. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 9. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 11. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 12. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Bromo-5-chloropyridine-2-carboxylic acid Supplier China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
The Strategic Utility of 3-Bromo-5-chloroisonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
For Immediate Release
In the landscape of modern synthetic chemistry, the quest for versatile building blocks to construct complex molecular architectures is paramount, particularly in the fields of drug discovery and materials science. Among these, 3-bromo-5-chloroisonicotinic acid has emerged as a strategic scaffold, offering differential reactivity at its halogenated positions. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: A Scaffold with Tunable Reactivity
This compound is a trifunctional pyridine derivative that presents a unique opportunity for sequential and site-selective functionalization. The distinct electronic and steric environments of the bromo and chloro substituents, coupled with the directing influence of the carboxylic acid group, allow for a hierarchical approach to molecular elaboration. The greater propensity of the C-Br bond to undergo oxidative addition to a palladium(0) center compared to the more robust C-Cl bond is the cornerstone of its synthetic utility.[1][2][3] This inherent difference in reactivity enables chemists to selectively introduce a diverse array of substituents at the 3-position while leaving the 5-position available for subsequent transformations.
This differential reactivity is a key advantage in the synthesis of highly substituted pyridine cores, which are prevalent in a multitude of biologically active compounds and functional materials. The ability to control the introduction of different moieties in a stepwise manner provides a powerful tool for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for which the 2010 Nobel Prize in Chemistry was awarded, generally proceed through a common catalytic cycle.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order is generally I > Br > Cl.
-
Transmetalation: An organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][6] For this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups at the C-3 position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, in situ generation from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common and often more efficient. The choice of ligand is critical; bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) or biaryl phosphines can enhance catalyst activity and stability.[2]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed. Water plays a crucial role in dissolving the inorganic base and facilitating the transmetalation step.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)
-
Cesium carbonate [Cs₂CO₃] (2.0 equiv)
-
Toluene and Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer to a pH of ~3-4 with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water, or extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloroisonicotinic acid.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | PCy₃·HBF₄ | Bulky, electron-rich phosphine that promotes oxidative addition.[2] |
| Base | Cs₂CO₃ | Effective in promoting transmetalation. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for C-Br bond activation. |
| Solvent | Toluene/H₂O | Biphasic system that dissolves both organic and inorganic reagents. |
Application Note 2: Heck Reaction for Vinylation
The Heck reaction provides a reliable method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[5][7] This reaction is particularly useful for introducing vinyl groups at the C-3 position of this compound.
Causality of Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common precatalyst. In many Heck reactions, phosphine ligands are used to stabilize the catalyst and modulate its reactivity.
-
Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is necessary to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Detailed Protocol: Selective Heck Vinylation at the C-3 Position
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylic ester) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Acetonitrile
Procedure:
-
To a solution of this compound in acetonitrile, add the alkene and triethylamine at room temperature.
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After complete consumption of the starting material, cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions. |
| Base | Et₃N | Acts as both a base and a ligand in some cases. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Reflux | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Application Note 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It is an excellent method for introducing alkynyl moieties at the C-3 position of this compound.
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is traditionally used: a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Solvents like THF or DMF are commonly employed.
Detailed Protocol: Selective Sonogashira Coupling at the C-3 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine [Et₃N]
-
Tetrahydrofuran [THF]
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water or a saturated solution of ammonium chloride to remove the amine salt.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ. |
| Cu Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |
| Base/Solvent | Et₃N/THF | Triethylamine acts as both base and solvent in some protocols. |
| Temperature | Room temp. to 60 °C | Generally mild conditions are sufficient for this coupling. |
Broader Impacts and Future Directions
The ability to selectively functionalize this compound via palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds. The resulting 3-substituted-5-chloroisonicotinic acids are valuable intermediates themselves, as the remaining chloro substituent can be targeted in subsequent cross-coupling reactions under more forcing conditions, or be displaced by nucleophiles. This sequential functionalization is a powerful strategy in the development of pharmaceuticals, agrochemicals, and advanced materials where precise control over the substitution pattern is critical for function. Future research will likely focus on developing even more selective and efficient catalytic systems, including the use of ligandless or nanoparticle catalysts, and expanding the scope of coupling partners to further enhance the synthetic utility of this versatile building block.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106, 2651-2710.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
-
Chem-Impex. 3-Bromo-5-chloropyridine. [Link]
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
- Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of 1,2-diaminobenzene and 2-aminophenol using a palladium catalyst. J. Am. Chem. Soc.2007, 129, 3358-3366.
-
Selvita. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Czaplicki, J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2348-2358.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Ros, E.; Prades, A.; Forson, D.; Smyth, J.; Verdaguer, X.; Pouplana, L. R. D.; Riera, A. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chem. Commun.2020, 56, 11086-11089.
- Mazzotti, A. R.; Campbell, M. G.; Tang, P.; Murphy, J. M.; Ritter, T. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. J. Am. Chem. Soc.2013, 135, 14012-14015.
- Alcaraz, L.; et al. Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. Org. Lett.2004, 6, 2701-2704.
-
PubChem. 3-Bromo-5-chloropyridine. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
- Fairlamb, I. J. S.; et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc.2021, 143, 10443-10456.
- Walsh, P. J.; et al. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Org. Lett.2015, 17, 410-413.
-
Chemistry LibreTexts. Heck Reaction. [Link]
- Tyagi, V.; et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Org. Biomol. Chem.2015, 13, 9576-9583.
- Sigman, M. S.; Tan, K. L. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Acc. Chem. Res.2018, 51, 2366-2378.
- Cacchi, S.; et al. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules2020, 25, 2453.
-
Wikipedia. Heck reaction. [Link]
- Buchwald, S. L.; et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2011, 13, 4566-4569.
- Brown, A. D.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Soc. Rev.2020, 49, 5752-5783.
- Cai, C.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2014, 19, 10571-10587.
- Goossen, L. J.; Ghosh, K. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Eur. J. Org. Chem.2002, 2002, 3254-3267.
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. [Link]
- Doucet, H.; et al. Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Eur. J. Org. Chem.2023, 26, e202300958.
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- Gaber, T. A.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Synlett2018, 29, 247-252.
- Fairlamb, I. J. S.; et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc.2021, 143, 10443-10456.
- Williams, J. M. J.; et al. Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Org. Biomol. Chem.2004, 2, 3286-3289.
- Al-Masoudi, N. A.; et al.
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Amidation of 3-Bromo-5-chloroisonicotinic Acid
For Parallel Library Synthesis
Executive Summary
The amidation of 3-bromo-5-chloroisonicotinic acid presents a distinct challenge in medicinal chemistry library synthesis. The steric bulk of the ortho-dihalo substituents, combined with the electron-deficient nature of the pyridine ring, renders standard coupling protocols (EDC/NHS, HBTU) frequently ineffective or low-yielding.
This guide details two field-proven protocols designed to overcome these barriers. Method A (Acid Chloride Activation) utilizes a Vilsmeier-Haack-type activation for sterically encumbered or non-nucleophilic amines (e.g., electron-poor anilines). Method B (T3P Coupling) offers a streamlined, high-throughput solution ideal for aliphatic amines, characterized by a "wash-only" workup that eliminates column chromatography.
The Challenge: The "Ortho-Di-Halo" Effect
The substrate, this compound, exhibits a "privileged" but difficult scaffold. The C4-carboxylic acid is flanked by bromine (C3) and chlorine (C5).
-
Steric Shielding: The Van der Waals radii of Br (1.85 Å) and Cl (1.75 Å) create a "picket fence" around the carbonyl carbon, severely retarding the approach of bulky coupling reagents.
-
Electronic Deactivation: The pyridine nitrogen and halogen substituents withdraw electron density. While this makes the carbonyl carbon more electrophilic in theory, it destabilizes certain active ester intermediates (like O-acylisoureas), leading to hydrolysis or rearrangement before amine attack can occur.
Strategic Analysis & Reagent Selection
The choice of coupling agent dictates the workflow efficiency. For library synthesis, we prioritize conversion and purification ease .
| Feature | Method A: Thionyl Chloride (SOCl₂) | Method B: T3P (Propylphosphonic Anhydride) | Standard HATU/DIEA |
| Mechanism | Formation of highly reactive Acid Chloride ( | Formation of mixed anhydride. | Formation of O-At active ester.[1] |
| Steric Tolerance | High. The | Medium-High. | Medium. The active ester is bulky. |
| Amine Scope | Excellent for weak nucleophiles (anilines). | Excellent for aliphatic amines . | Good for general amines. |
| Workup | Requires evaporation of SOCl₂/SO₂. | Aqueous wash only (Water soluble byproducts). | Requires chromatography (removal of urea/HOAt). |
| Library Suitability | Medium (Corrosive reagents). | High (Liquid reagent, easy dispensing). | Medium (Solid reagent).[2] |
Decision Logic & Workflow
Before selecting a protocol, categorize your amine library.
Figure 1: Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity.
Experimental Protocols
Method A: The "Sledgehammer" (Acid Chloride via SOCl₂)
Best for: Electron-deficient anilines or sterically hindered amines.
Mechanism: Thionyl chloride converts the acid to the acid chloride.[3] The addition of catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, essential for overcoming the steric bulk of the 3,5-dihalo system [1].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)
-
Solvent: Toluene (optional, or run neat)
-
Base: DIPEA or Pyridine (3.0 equiv, added after acid chloride formation)
Step-by-Step Protocol:
-
Activation: In a dried reaction vial equipped with a stir bar and a venting needle (to a caustic trap), suspend the carboxylic acid (1.0 mmol) in Thionyl Chloride (2 mL).
-
Catalysis: Add 1 drop of anhydrous DMF. Note: Gas evolution (SO₂/HCl) will be vigorous.
-
Reflux: Heat the mixture to reflux (75-80 °C) for 2 hours. The solution should become homogeneous.
-
QC Check: Aliquot 10 µL into 500 µL Methanol. Run LCMS. If the Methyl Ester is the major peak, conversion to Acid Chloride is complete. If starting material remains, reflux longer.
-
-
Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator or centrifugal evaporator for libraries). Co-evaporate with Toluene (2x) to remove trace acid gases.
-
Coupling: Dissolve the crude acid chloride residue in anhydrous DCM or THF (2 mL).
-
Addition: Add the Amine (1.1 equiv) followed by DIPEA (3.0 equiv). Caution: Exothermic.
-
Incubation: Stir at Room Temperature (RT) for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃, then Brine.[4] Dry over Na₂SO₄ and concentrate.
Method B: The "High-Throughput" (T3P Coupling)
Best for: Aliphatic amines, large libraries, and automated synthesis.
Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride. In the presence of a base (Pyridine or NMM), it forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, allowing purification via liquid-liquid extraction [2].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[4]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)
Step-by-Step Protocol:
-
Setup: In a 4 mL vial or deep-well plate, dissolve the carboxylic acid (0.2 mmol) and the Amine (0.24 mmol) in EtOAc (1 mL).
-
Base Addition: Add Pyridine (0.8 mmol, 65 µL). Stir for 5 minutes.
-
Reagent Addition: Add T3P solution (0.4 mmol, ~240 µL of 50% solution).
-
Reaction: Cap and stir at RT for 12 hours or 50 °C for 2 hours .
-
Note: The 3,5-dihalo system is hindered; mild heating (50 °C) significantly improves kinetics without causing degradation.
-
-
Workup (The "Wash" Method):
-
Dilute with EtOAc (2 mL).
-
Wash 1: Water (removes T3P byproducts).
-
Wash 2: 0.5 M HCl (removes excess Pyridine/Amine). Skip this if product is basic.
-
Wash 3: Sat. NaHCO₃ (removes unreacted acid).
-
Wash 4: Brine.[4]
-
-
Isolation: Pass the organic layer through a phase separator frit (hydrophobic) and evaporate.
Process Visualization: T3P Library Workflow
Figure 2: Streamlined workflow for T3P-mediated parallel synthesis, minimizing physical handling.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Vilsmeier intermediate failed to form. | Ensure DMF is dry. Increase reflux time. Use Oxalyl Chloride + DMF if SOCl₂ fails (milder but effective). |
| Low Conversion (Method B) | Steric hindrance preventing attack. | Increase T3P to 3.0 equiv. Switch solvent to DMF and heat to 80 °C. |
| Product Hydrolysis | Active ester unstable. | Ensure all solvents are anhydrous. Perform the amine addition immediately after activation. |
| Impurity: Methyl Ester | Quenching with MeOH during LCMS prep. | This confirms the Acid Chloride formed. It is NOT an impurity in the bulk reaction unless you used MeOH as solvent (Don't!). |
Self-Validating Step (The "Methanol Quench"): Before adding your precious amine library in Method A, take a 5 µL aliquot of the acid chloride solution and squirt it into 200 µL of HPLC-grade Methanol. Run this on LCMS.
-
Success: You see the mass of the Methyl Ester (
). -
Failure: You see the mass of the carboxylic acid (
). Do not proceed until you see the ester.
References
-
Thionyl Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack activation of hindered acids). See also: MasterOrganicChemistry.
-
T3P for Hindered Substrates & Low Epimerization: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. [Link]
-
Amidation of Isonicotinic Acids: Search results indicate 3,5-disubstituted isonicotinic acids require activation via acid chlorides or high-activity coupling agents due to steric/electronic factors. Related Protocol: BenchChem Application Notes.[4] (Analogous steric environment).
Sources
Application Note: Strategic Esterification of 3-Bromo-5-chloroisonicotinic Acid
Executive Summary & Strategic Analysis
The esterification of 3-Bromo-5-chloroisonicotinic acid (CAS: 1057216-23-1 for acid; 1214361-19-9 for methyl ester) presents a classic challenge in heterocyclic chemistry: the "Ortho-Effect." The carboxylic acid at position 4 is flanked by two bulky halogens (Br at C3, Cl at C5). These substituents exert severe steric hindrance, blocking the trajectory of nucleophiles (like alcohols) toward the carbonyl carbon. Furthermore, the electron-deficient pyridine ring destabilizes the positively charged intermediates typical of acid-catalyzed (Fischer) esterification.
Standard protocols (e.g.,
Decision Matrix for Method Selection
The following flowchart illustrates the logic for selecting the optimal protocol based on your specific constraints (scale, reagents, and downstream applications).
Figure 1: Strategic decision tree for selecting the esterification method based on substrate constraints and scale.
Technical Protocols
Protocol A: Carboxylate Alkylation (The "Steric Bypass")
Best For: Methyl/Ethyl esters, Lab scale, High value substrates.
Mechanism:
Materials
-
Substrate: this compound (1.0 eq)
-
Alkylating Agent: Iodomethane (MeI) (1.5 - 2.0 eq) [Caution: Carcinogen]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]
Step-by-Step Procedure
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend This compound (10 mmol, 2.37 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add
(20 mmol, 2.76 g) in one portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may become a thick slurry as the potassium salt forms. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (15 mmol, 0.94 mL) dropwise via syringe.[1]
-
Note: If using Ethyl Iodide or Benzyl Bromide, the same stoichiometry applies.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The acid spot (baseline) should disappear, replaced by a less polar ester spot (
).
-
-
Work-up:
-
Purification: The crude residue is typically pure enough (>95%) for subsequent steps.[1] If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).[1]
Protocol B: Acid Chloride Activation (The Scalable Route)
Best For: Large scale, Complex alcohols, Cost efficiency. Mechanism: Formation of highly reactive acyl chloride intermediate via Vilsmeier-Haack type activation.[1] Rationale: Thionyl chloride converts the hindered acid into an acid chloride.[1] While still hindered, the chloride is a significantly better leaving group than the hydroxyl, and the carbonyl becomes highly electrophilic. DMF catalysis is mandatory to form the active Vilsmeier reagent, which facilitates the initial attack on the thionyl chloride.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 eq) -
Catalyst: DMF (3-5 drops / catalytic amount)
-
Solvent: Toluene (preferred) or DCM.[1]
-
Alcohol: Methanol (excess) for quench.[1]
Step-by-Step Procedure
-
Activation: In a RBF fitted with a reflux condenser and drying tube (
), suspend the acid (10 mmol) in Toluene (40 mL). -
Catalysis: Add DMF (3 drops).
-
Mechanism Check: DMF reacts with
to form the chloroiminium ion (Vilsmeier reagent), which rapidly converts the carboxylic acid to the acid chloride.
-
-
Chlorination: Add
(30 mmol) dropwise. -
Reflux: Heat the mixture to 80°C (or mild reflux) for 2–3 hours. The suspension should clear as the acid chloride forms (soluble in toluene).
-
Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess
and Toluene. -
Esterification: Dissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.[1]
-
Quench: Add Methanol (5.0 eq) and Triethylamine (
, 1.2 eq) dropwise. The base scavenges the HCl generated.[1] -
Work-up: Wash with sat.
, Water, and Brine. Dry and concentrate.
Analytical Validation & QC
To ensure the integrity of the protocol, the following analytical markers must be verified.
| Parameter | Method | Expected Observation |
| Identity | 1H NMR (DMSO-d6) | Starting Material: Broad singlet >13 ppm (COOH).Product: Sharp singlet at ~3.9 ppm ( |
| Purity | HPLC (C18) | Shift: The ester is significantly more hydrophobic.[1] Retention time will increase (e.g., from 2.5 min to 4.8 min on a standard gradient).[1] |
| Composition | LC-MS | Mass: Product [M+H]+ = 250/252 (distinct Br/Cl isotope pattern).[1] Absence of 236/238 (Acid).[1] |
Visualizing the Activation Pathway (Method B)
Figure 2: Mechanistic pathway of DMF-catalyzed acid chloride formation, overcoming steric hindrance.
Troubleshooting & Optimization
-
Issue: Low Yield in Method A (Alkylation).
-
Issue: Product Hydrolysis during Work-up.
-
Issue: "Gooey" precipitate in Method B.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 46311199, Methyl 3-bromo-5-chloroisonicotinate. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for Vilsmeier-Haack reagent mechanism and nucleophilic substitution on pyridines).
-
Organic Syntheses. (1931).[1] Esterification of hindered acids. Org. Synth. 1931, 11, 26. (Foundational protocols for steric management).
-
ResearchGate (Community Discussion). (2017).[1] Procedure for the esterification of isonicotinic acid. Retrieved from [Link]
Sources
Technical Review & Handling Protocol: 3-Bromo-5-chloroisonicotinic Acid
Part 1: Chemical Identity & Physiochemical Profile
3-Bromo-5-chloroisonicotinic acid is a highly functionalized pyridine derivative used primarily as a scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structure—a pyridine ring substituted with a carboxylic acid at C4, a bromine at C3, and a chlorine at C5—offers unique "orthogonal reactivity," allowing chemists to sequentially functionalize the ring positions based on the differing bond strengths of C-Br and C-Cl.
| Property | Detail |
| Chemical Name | This compound |
| IUPAC Name | 3-Bromo-5-chloropyridine-4-carboxylic acid |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | ~236.45 g/mol |
| Structure | Pyridine ring; COOH at C4; Br at C3; Cl at C5 |
| Physical State | Off-white to pale yellow solid (crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (unless pH > 7) |
| Acidity (pKa) | ~3.0–4.0 (COOH), Pyridine N is weakly basic but suppressed by halogens |
Part 2: Hazard Analysis & Risk Mitigation (MSDS Review)
Core Directive: This compound is an irritant and potential sensitizer . While not typically classified as acutely fatal (Category 1/2), its halogenated nature and acidic functionality require strict adherence to exposure controls to prevent chronic sensitization or respiratory damage.
GHS Hazard Classification
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3]
Critical Handling Protocols
-
Inhalation Risk: The powder is often fine and electrostatic. Weighing must be performed in a certified chemical fume hood .
-
Skin Absorption: Halogenated pyridines can penetrate the epidermis.
-
Requirement: Double-gloving (Nitrile, >0.11 mm thickness) is recommended during solution preparation.
-
-
Eye Protection: Chemical safety goggles are mandatory. Face shields are required if working with quantities >5g or energetic reactions.
Emergency Response Decision Tree
Caption: Emergency response workflow for halogenated pyridine exposure events.
Part 3: Storage & Stability Protocol
To maintain the integrity of the C-Br and C-Cl bonds and prevent decarboxylation:
-
Temperature: Store at 2–8°C (Refrigerate). While the solid is stable at room temperature for short periods, long-term storage requires cooling to retard slow debromination or decarboxylation.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can promote hydrolysis or clumping, making precise weighing difficult.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from residual acid vapors.
Part 4: Application Notes (Synthetic Utility)
The primary value of this compound lies in its Regioselective Functionalization .
Orthogonal Reactivity
The reactivity order for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is:
This allows a chemist to:
-
Step 1: Perform a Suzuki coupling at the C3-Bromine position at mild temperatures (40–60°C). The C5-Chlorine remains intact.
-
Step 2: Perform a second coupling at the C5-Chlorine position using harsher conditions (90–110°C, Buchwald ligands) to install a different substituent.
Pathway Visualization
Caption: Regioselective synthetic workflow exploiting the reactivity difference between Bromine and Chlorine.
Part 5: Experimental Protocols
Protocol A: Safe Handling & Solubilization
Use this protocol to prepare stock solutions for biological assays or synthesis.
-
PPE Check: Verify nitrile gloves are intact.
-
Weighing: Weigh the required amount (e.g., 100 mg) in a fume hood. Use an anti-static gun if the powder is flighty.
-
Solvent Choice:
-
For Synthesis: Dissolve in dry DMF or MeOH.
-
For Biological Assay: Dissolve in 100% DMSO to create a 10 mM stock.
-
-
Dissolution: Vortex for 30 seconds. If the solution remains cloudy, mild sonication (water bath, <30°C) is permissible.
-
Filtration: If used for cellular assays, filter sterilize using a 0.2 µm PTFE syringe filter (Nylon filters may bind the compound).
Protocol B: Regioselective Suzuki Coupling (C-Br Target)
Objective: Functionalize the C3 position while leaving the C5-Cl and C4-COOH (as ester) intact.
Reagents:
-
Substrate: Methyl 3-bromo-5-chloroisonicotinate (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Inerting: Cap the vial and purge with Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and aqueous Base via syringe.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Note: Monitoring by LC-MS is critical. Do not overheat, or oxidative addition into the C-Cl bond may begin (scrambling the product).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[4] -
Purification: Flash chromatography (Hexane/EtOAc). The C-Cl bond remains available for subsequent steps.
References
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 5-Bromo-2-chloronicotinic acid (Analogous Handling). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-5-chlorobenzoic acid (Structural Analog). Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Protocol B).
-
Organic Chemistry Portal. (2024).[2] Suzuki Coupling Reactivity Charts.[6] Retrieved from
(Note: Specific vendor SDS should always be consulted for batch-specific impurity profiles. The references above provide the baseline safety and reactivity data for this chemical class.)
Sources
- 1. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-chloroisonicotinic Acid Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-5-chloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this challenging substrate. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying causality and field-proven insights to empower your research.
The dual-halogenated, electron-deficient nature of the this compound core presents a unique set of challenges and opportunities in cross-coupling chemistry. Selective activation of the C-Br bond over the more robust C-Cl bond is often desired, and achieving high yields while minimizing catalyst loading is critical for efficiency, cost, and reducing residual metal contamination in the final product.[1] This guide provides a structured approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for coupling reactions with a dihalogenated pyridine like this?
A1: For initial screening with palladium-based catalysts, a loading of 1-3 mol% is a robust starting point.[2] Highly active pre-catalyst systems, particularly those with bulky, electron-rich phosphine ligands, may allow for significantly lower starting points, in the range of 0.5–1.0 mol%.[3] The goal of optimization is to systematically reduce this loading to the lowest possible level (often well below 0.1 mol%) without compromising yield or reaction time. An example from a study on related bromopyridine couplings showed that increasing catalyst loading from 0.35% to 2.1% dramatically increased conversion from 30% to 82% under specific flow conditions, highlighting the sensitivity of the reaction to catalyst concentration.[4]
Q2: The substrate has both a bromine and a chlorine substituent. Which one is more reactive and how does this affect my strategy?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker, making the oxidative addition step—often the rate-limiting step of the catalytic cycle—more favorable.[2] This differential reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations. Your initial optimization should therefore target conditions that favor mono-coupling at the C-Br position. Achieving high selectivity requires careful control over temperature, reaction time, and catalyst loading to prevent competitive or secondary coupling at the C-Cl position.
Q3: Which type of coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is best suited for this compound?
A3: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are highly effective for this class of substrate.[5][6]
-
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.[5][7] It is an excellent choice for creating biaryl structures.
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds.[6][8] Given the prevalence of nitrogen-containing heterocycles in pharmaceuticals, this reaction is critical. The choice of bulky, electron-rich phosphine ligands is essential for achieving high efficiency.[9]
The optimal choice depends on the desired final product. Both reactions benefit from careful optimization of the catalyst system.
Q4: How does the choice of ligand influence the optimal catalyst loading?
A4: The ligand is arguably the most critical component for success and has a profound impact on the required catalyst loading. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and directly participates in the key steps of the catalytic cycle.[3][10]
-
Electron-rich and Bulky Ligands: Ligands like the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11] They increase the electron density on the palladium center, which promotes the oxidative addition step.[11] Their steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[11]
-
Stability: A well-chosen ligand forms a stable palladium complex, increasing the catalyst's lifetime and turnover number (TON).[12] This stability allows for lower catalyst loadings because each catalyst molecule can participate in more productive cycles before deactivating.
Q5: What are the common signs of catalyst deactivation, and how can I prevent it?
A5: Common signs include a stalled reaction (incomplete conversion), the formation of a black precipitate (palladium black), or poor reproducibility between runs.[2] Deactivation can occur through several pathways, including ligand degradation or the aggregation of Pd(0) species into inactive nanoparticles.[13][14]
-
Prevention Strategies:
-
Use of Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 or G4 XPhos Pd pre-catalysts) are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base, minimizing side reactions that lead to deactivation.[15]
-
Ligand-to-Palladium Ratio: Using a slight excess of the ligand (e.g., a 1.1:1 to 2:1 ligand-to-metal ratio) can help prevent catalyst decomposition. However, a large excess can sometimes block the active site.[4]
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can oxidize the active Pd(0) catalyst and the phosphine ligands. Ensure all solvents and reagents are properly degassed.[16]
-
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently. | Use a pre-catalyst. Palladacycle pre-catalysts are designed for reliable activation under basic conditions, ensuring a consistent concentration of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step.[15] |
| 2. Inappropriate Ligand: The ligand may not be suitable for the electron-deficient substrate. | Screen bulky, electron-rich ligands. For heteroaryl halides, ligands like XPhos, SPhos, or RuPhos are often superior. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[3] | |
| 3. Incorrect Base: The base may be too weak or may be causing substrate/product degradation. | Screen different bases. Start with a moderately strong base like K₂CO₃ or K₃PO₄. For challenging couplings, a stronger, non-nucleophilic base like LiHMDS or NaOtBu may be necessary, but be mindful of potential side reactions.[17] | |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The catalyst deactivates before the reaction is complete. | Incrementally increase catalyst loading. Double the loading (e.g., from 0.5 mol% to 1.0 mol%) to see if conversion improves. This is a diagnostic test; the long-term goal is to reduce loading by optimizing other parameters. |
| 2. Low Temperature: The reaction is too slow at the current temperature. | Increase the reaction temperature. Monitor for potential side reactions or decomposition. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is often informative.[4] | |
| 3. Poor Solubility: Reagents may not be fully dissolved, limiting their availability to the catalyst. | Change the solvent system. Aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes a mixture (e.g., toluene/water or dioxane/water) can improve the solubility of both organic and inorganic reagents.[17] | |
| Side Product Formation | 1. Protodeborylation of Boronic Acid: The boronic acid is decomposing before it can couple. | Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt. These are generally more stable than the corresponding boronic acids, especially for heteroaryl partners.[7] Also, ensure the base is not excessively harsh. |
| 2. Dehalogenation: The starting material is being reduced instead of coupled. | Lower the reaction temperature or use a less aggressive base. Dehalogenation can be a competing pathway, particularly at high temperatures or with strongly basic conditions.[7] | |
| 3. Homocoupling: The boronic acid or the aryl halide couples with itself. | Ensure a strictly anaerobic environment. Oxygen can promote homocoupling of the boronic acid. Additionally, check the purity of your starting materials and ensure the stoichiometry is accurate. |
Experimental Protocols & Data
Protocol 1: Screening for Optimal Catalyst Loading
This protocol provides a methodical approach to determining the minimum required catalyst loading for a Suzuki-Miyaura reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Stock Solution: Prepare a stock solution of your chosen palladium pre-catalyst and ligand (if not using an integrated pre-catalyst) in degassed solvent (e.g., dioxane). This ensures accurate dispensing of small quantities.
-
Variable Catalyst Addition: Add the catalyst stock solution to each vial to achieve a range of final catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, 0.05 mol%).
-
Reaction Execution: Add the final volume of degassed solvent to each vial, seal, and place in a pre-heated reaction block at a set temperature (e.g., 100 °C).
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
Analysis: Plot conversion versus catalyst loading at each time point. The optimal loading is the lowest concentration that achieves maximum conversion in an acceptable timeframe.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Pre-catalyst Source | Ligand Type | Typical Loading Range (mol%) | Key Advantages |
| First Generation | Pd(PPh₃)₄ | Monodentate Phosphine | 2.0 - 5.0 | Readily available, but often requires higher loadings and temperatures. |
| Second Generation | Pd(OAc)₂ + Ligand | Bidentate Phosphine (dppf) | 1.0 - 3.0 | Improved stability and activity over first-generation systems.[7] |
| Third/Fourth Gen. | XPhos-Pd-G3/G4 | Bulky Biaryl Monophosphine | 0.05 - 2.0 | High activity for challenging substrates, reliable activation, allows for very low loadings.[15] |
| NHC Systems | PEPPSI™-IPr | N-Heterocyclic Carbene | 0.5 - 2.5 | High thermal stability, effective for aryl chlorides.[7] |
Visual Guides & Mechanisms
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below illustrates the fundamental steps involved in a palladium-catalyzed Suzuki-Miyaura reaction. Efficient catalyst loading ensures that this cycle can repeat many times (high turnover) before the catalyst deactivates.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for troubleshooting a low-yielding coupling reaction, with a focus on optimizing catalyst performance.
Caption: A decision-tree workflow for troubleshooting low-yield coupling reactions.
References
-
Shaughnessy, K. H. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. [Link]
-
De Smet, W., et al. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bădiceanu, C-V., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Dong, V. M., & Cruz, F. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Vantourout, J. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Pierini, M., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
ChemRxiv. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Chemical Reviews. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
-
NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
ScienceDirect. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
troubleshooting low conversion in 3-Bromo-5-chloroisonicotinic acid reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Bromo-5-chloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. We provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion, ensuring the success and efficiency of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled or shows low conversion. What are the first things I should check?
A: When facing low conversion, a systematic diagnostic approach is crucial. Before delving into reaction-specific parameters, verify these foundational elements:
-
Starting Material Integrity: Confirm the purity of your this compound. Impurities from its synthesis, such as residual acids or inorganic salts, can interfere with catalysis or downstream reactions.[1] We recommend verifying purity via ¹H NMR and LC-MS.
-
Reagent and Solvent Quality: Ensure all other reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like palladium-catalyzed cross-couplings. Degassing solvents is critical to prevent oxidation of catalyst species.[2]
-
Reaction Setup: Check for an inert atmosphere (Nitrogen or Argon) if required, proper sealing of the reaction vessel, and accurate temperature control.
-
Stoichiometry: Double-check the molar ratios of all reactants, catalysts, and reagents.
A general troubleshooting workflow can help systematically identify the issue.
Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the amination reaction. The ester is generally unreactive under Buchwald-Hartwig conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step. [3][4]
-
Optimize Reaction Conditions (if protection is not feasible):
-
Base Selection: Use a base that is strong enough to deprotonate the amine but is sterically hindered and non-nucleophilic to minimize side reactions. Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) are common choices. [2]Weaker carbonate bases may require higher temperatures, exacerbating the competing amide formation.
-
Ligand Choice: Use a highly active ligand system that can promote the C-N coupling at a lower temperature, giving it a kinetic advantage over the uncatalyzed amide formation. Second-generation Buchwald ligands (e.g., BrettPhos, RuPhos) are excellent candidates. [2] * Temperature Control: Run the reaction at the lowest possible temperature that still allows for reasonable conversion rates. Monitor the reaction closely by LC-MS to track the formation of both the desired product and the amide by-product.
-
Experimental Protocol: Methyl Ester Protection
-
Suspend this compound (1.0 eq.) in methanol (MeOH, 5-10 mL per mmol of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred suspension. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl 3-bromo-5-chloroisonicotinate, which can be used in the subsequent cross-coupling reaction without further purification if sufficiently pure.
Troubleshooting Guide 2: General Issues & Side Reactions
Q: I am observing a new product mass that corresponds to the loss of 44 amu. What is happening?
A: The loss of 44 amu (the mass of CO₂) is a clear indication of decarboxylation.
Causality & Explanation:
While simple aromatic carboxylic acids are generally stable, pyridine carboxylic acids (like isonicotinic acids) can undergo decarboxylation, particularly at high temperatures (>150-200 °C) or in the presence of certain metal catalysts. [5][6]This reaction is often irreversible and leads to the formation of 3-bromo-5-chloropyridine, which can then participate in subsequent reactions, leading to a complex product mixture.
Preventative Measures:
-
Strict Temperature Control: Avoid excessive heating. If your desired reaction requires high temperatures, carefully determine the minimum temperature necessary for conversion.
-
Solvent Choice: Use a solvent with a boiling point that provides a natural temperature ceiling below the threshold for decarboxylation.
-
Reaction Time: Do not let reactions run for excessively long periods at high temperatures once the starting material has been consumed. Monitor reactions to determine the optimal endpoint.
-
Catalyst Screening: If you suspect the catalyst is promoting decarboxylation, screen alternative metal/ligand combinations that may operate under milder conditions.
Analytical Protocols
Protocol: In-Process Reaction Monitoring by LC-MS
Effective troubleshooting requires accurate data. Regular monitoring can tell you if a reaction is sluggish, stalled, or forming by-products.
-
Sample Preparation: At set time points (e.g., 1h, 4h, 16h), carefully and safely withdraw a small aliquot (~5-10 µL) from the inert-atmosphere reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.
-
Analysis: Analyze the diluted sample by LC-MS.
-
Data Interpretation: Integrate the peak areas for your starting material, desired product, and any major by-products (e.g., debrominated starting material, decarboxylated product). Plotting the relative percentages over time will provide a clear kinetic profile of the reaction, informing decisions on whether to adjust temperature, add more catalyst, or stop the reaction. [7][8]
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Setliff, F. L., Muguluma, M. M., & Caldwell, J. Z. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro-. Journal of the Arkansas Academy of Science, 45, Article 27. [Link]
-
Li, Y., et al. (2016). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. The AAPS Journal, 18(1), 1-29. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
University of Calgary. Hydrolysis of Esters. University of Calgary Chemistry LibreTexts. [Link]
-
Bryant, H. U., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9372–9376. [Link]
-
Siler, E. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral Dissertations. 2341. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Meanwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5644-5667. [Link]
-
Thomas, S. P., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(10), 2662–2665. [Link]
-
Reddit discussion on unreproducible Suzuki coupling. r/Chempros. [Link]
-
Kubica, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10476–10484. [Link]
Sources
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Decarboxylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
preventing byproduct formation during halogenation of isonicotinic acid
Ticket Subject: Optimization of Halogenation Protocols & Byproduct Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The halogenation of isonicotinic acid (pyridine-4-carboxylic acid) is chemically distinct from benzene chemistry due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution is kinetically unfavorable and often leads to ring degradation or decarboxylation before halogenation occurs.
This guide addresses the three most common "failure modes" reported by our user base:
-
Regio-contamination during N-oxide mediated chlorination (Targeting the 2-position).
-
Inadvertent Decarboxylation (Loss of the C4-carboxylic acid).
-
Poly-halogenation during radical bromination.
Module 1: The N-Oxide Route (2-Chloroisonicotinic Acid)
Context: The most robust method for synthesizing 2-chloroisonicotinic acid involves activating the ring via N-oxidation followed by a rearrangement reaction using phosphoryl chloride (
Troubleshooting Protocol: High Byproduct Formation
Issue: User reports significant formation of 2,6-dichloroisonicotinic acid or reversion to starting material (deoxygenation).
Root Cause Analysis:
The reaction proceeds via an intermediate where
-
Over-chlorination (2,6-dichloro): Caused by excess
or temperatures exceeding 105°C, allowing the second alpha-position to react. -
Deoxygenation (Reversion): If
is present (often an impurity in low-grade ) or generated in situ without sufficient chlorinating potential, the N-oxide is reduced back to isonicotinic acid without chlorination.
Optimization Table: Reagent Stoichiometry & Conditions
| Parameter | Recommended Range | Impact of Deviation |
| Reagent | Use high purity. Do not add | |
| Co-Reagent | Excess (>1.0 eq) leads to 2,6-dichloro byproduct. Absence slows reaction, requiring higher heat (risk of decomp). | |
| Temperature | 90°C - 100°C | >110°C: Increases decarboxylation and di-chlorination. <80°C: Incomplete reaction. |
| Hydrolysis | pH controlled (40-60°C) | Uncontrolled exotherm during quench hydrolyzes the C-Cl bond or causes tarring. |
Mechanism & Failure Points (Visualization)
Figure 1: Mechanistic bifurcation in N-oxide chlorination. Green path indicates success; Red paths indicate common failure modes.
Module 2: Preventing Decarboxylation
Context: Isonicotinic acid is thermally unstable relative to other isomers. The electron-withdrawing nitrogen at position 4 destabilizes the carboxyl group, making it prone to leaving as
Critical Control Points
-
Thermal Ceiling:
-
Danger Zone: >180°C (Dry melt) or >130°C (in high-boiling solvents like DMSO/DMF with halides).
-
Solution: Maintain reaction temperatures below 110°C. If higher temperatures are required for kinetics, use pressure vessels to keep solvent liquid at lower temperatures or switch to lower-boiling solvents (e.g., acetonitrile) to cap the thermal input.
-
-
Radical Scavenging (For Bromination):
-
If performing radical bromination (e.g., Hunsdiecker-type conditions), decarboxylation is the intended pathway.
-
To PREVENT it: Avoid
salts or radical initiators (AIBN/Benzoyl Peroxide) if you are trying to halogenate the ring while keeping the acid. -
Alternative: Esterify the acid first. Methyl isonicotinate is significantly more resistant to thermal decarboxylation than the free acid. Hydrolyze back to the acid after halogenation.
-
Module 3: Direct Halogenation (Bromination/Iodination)
Context: Direct electrophilic bromination of isonicotinic acid is notoriously difficult. The ring is deactivated. Forcing conditions (Br2/Oleum/High T) often lead to destruction of the starting material.
Recommended Workflow: The "Blocked" Approach
Do not attempt direct bromination on the free acid. Use the Ester-Complex Method .
Protocol:
-
Protection: Convert Isonicotinic acid
Methyl Isonicotinate. -
Complexation: Form the
or complex. This blocks the Nitrogen lone pair, preventing it from poisoning the catalyst, but further deactivates the ring. -
Halogenation: Use a "swamping catalyst" method (excess Lewis Acid) with
at 130°C in a sealed tube.-
Note: Even this method yields mixtures.
-
-
Better Alternative: If 3-bromoisonicotinic acid is the target, do not start with isonicotinic acid . Start with 3-bromo-4-picoline and oxidize the methyl group using
or Nitric Acid. This avoids the regioselectivity/deactivation paradox entirely.
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for isolating byproduct causes.
FAQ: Rapid Response
Q: Can I use Thionyl Chloride (
Q: My 2-chloroisonicotinic acid product is turning pink/brown upon drying.
A: This indicates trace acid chloride remaining. The hydrolysis step was incomplete. Ensure the final quench involves heating the aqueous mixture to 60°C for 30 minutes to fully hydrolyze the intermediate
Q: How do I separate the 2,6-dichloro byproduct from the 2-chloro product? A: Recrystallization from water or dilute acetic acid is effective. The 2,6-dichloro derivative is significantly less soluble in hot water than the mono-chloro derivative. Filter the hot solution to remove the di-chloro impurity, then cool to crystallize the target.
References
-
Mechanism of N-Oxide Chlorination
-
Title: Synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide.[2]
- Source: ChemicalBook / Patent Liter
-
URL:
- stoichiometry and temperature limits (100-105°C)
-
-
Decarboxylative Halogenation Risks
-
Regioselectivity in Pyridine Halogenation
- Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Context on C4 stability).
-
Source: Journal of the American Chemical Society (2021).[3][7]
-
URL:
- Relevance: Discusses the challenges of functionalizing the pyridine ring without affecting the C4 position, supporting the "blocked" or "indirect" synthesis recommend
-
POCl3 Mediated Rearrangements
-
Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[8]
- Source: RSC Advances.
-
URL:
- Relevance: Provides mechanistic insight into how facilitates simultaneous chlorination and deoxygen
-
Sources
- 1. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
column chromatography conditions for purifying 3-Bromo-5-chloroisonicotinic acid
The following technical guide details the purification of 3-Bromo-5-chloroisonicotinic acid , a halogenated pyridine derivative often utilized as a scaffold in drug discovery.
This guide addresses the specific challenges posed by the molecule's zwitterionic nature (pyridine nitrogen + carboxylic acid) and lipophilicity (halogenated core).[1]
Current Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Normal & Reverse Phase Chromatography, Crystallization Alternatives
Phase 1: Method Development (The "Setup")
Q1: Why is my compound streaking (tailing) aggressively on TLC and silica columns?
Diagnosis: The "zwitterionic drag" effect.
Technical Insight: this compound contains a basic pyridine nitrogen and an acidic carboxylic acid.[1] On standard silica gel (
The Fix: You must suppress ionization to linearize the adsorption isotherm.
-
Protocol: Add 1% Glacial Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase.[1]
-
Mechanism: The acid modifier protonates the carboxylic acid (neutralizing it) and saturates the silica's active sites, preventing the pyridine nitrogen from binding irreversibly.[1]
Q2: What is the optimal solvent system for this specific molecule?
Recommendation: Do not start with Hexane/Ethyl Acetate. The solubility of halogenated isonicotinic acids is often poor in non-polar solvents, leading to precipitation on the column head.[1]
Recommended System (DCM/MeOH):
-
Base Solvent: Dichloromethane (DCM)[1]
-
Polar Modifier: Methanol (MeOH)[1]
-
Additive: Acetic Acid (AcOH)[1]
-
Starting Gradient: 100% DCM
95:5 DCM:MeOH (+ 1% AcOH).[1]
Alternative System (if highly lipophilic):
-
If the di-halogenation renders the molecule sufficiently lipophilic, a Hexane:Ethyl Acetate:AcOH gradient (starting 80:20:1) may work, but ensure the sample is fully soluble in the loading solvent.[1]
Q3: Can I use Reverse Phase (C18) instead?
Verdict: Yes, and it is often superior for pyridine carboxylic acids because it avoids the silanol interaction issues of normal phase silica.[1]
-
Column: C18 (ODS) Flash Cartridge.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 100% B.
-
Benefit: The halogens (Br, Cl) provide excellent retention on C18, allowing easy separation from non-halogenated impurities.[1]
Phase 2: Troubleshooting & Optimization
Q4: My product co-elutes with the starting material (e.g., 3-bromo-5-chloropyridine). How do I separate them?
Issue: The starting material lacks the polar acid group, making it much faster on silica. If they co-elute, your polarity is likely too high (eluting everything at the solvent front).[1]
Troubleshooting Protocol:
-
Check Rf Delta: Perform TLC in DCM:MeOH:AcOH (95:5:1) .
-
Adjust Gradient: If separation is poor, switch to a shallower gradient. Hold at 100% DCM (+1% AcOH) for 3 column volumes (CV) to flush the non-polar precursor before introducing MeOH.
Q5: I isolated the solid, but it contains silica gel particles. How do I remove them?
Cause: Methanol dissolves a small amount of silica, especially in the presence of acid.[1] Solution: "The Dry-Load Filter."[1]
-
Dissolve the crude solid in a minimum amount of THF or EtOAc (avoid MeOH if possible).[1]
-
Filter through a 0.45
m PTFE syringe filter or a small pad of Celite.[1] -
Evaporate to dryness.
Phase 3: The "Self-Validating" Workflow
Use this decision tree to determine the correct purification path.
Figure 1: Decision matrix for the purification of halogenated pyridine carboxylic acids.
Experimental Protocols
Protocol A: Flash Column Chromatography (Silica)
Best for small scale (<500 mg) or complex mixtures.[1]
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Loading | Dry loading recommended.[1] Adsorb crude onto silica (1:2 ratio) using MeOH/DCM, then evaporate. |
| Mobile Phase A | Dichloromethane (DCM) + 1% Acetic Acid |
| Mobile Phase B | Methanol (MeOH) + 1% Acetic Acid |
| Flow Rate | 15–20 mL/min (for 12g column) |
| Gradient | 0–5 min: 100% A5–15 min: 0% |
Protocol B: Acid-Base Precipitation (Scalable)
Best for large scale (>1 g) and removing non-acidic impurities.[1]
-
Dissolution: Suspend the crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH until the solid dissolves and pH reaches ~10–11. (The acid converts to the sodium salt).[1]
-
Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate.[1] This removes non-acidic impurities like starting material.[1]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 2–3.
-
Collection: The product will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.[1]
References
-
PubChem. (n.d.).[1][2][3][4] 3-Bromo-5-chlorobenzoic acid (Analogous Structure Properties).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
- Context: Used to verify pKa and solubility trends for halogenated benzoic/isonicotinic acid deriv
-
Partridge, J. J., et al. (1990).[1] Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.[1] U.S. Patent No.[1][5] 4,960,896.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved January 29, 2026, from [1]
- Context: Describes the acid-base precipitation workup standard for halogen
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][6] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][6] Journal of Organic Chemistry, 43(14), 2923–2925.[1][6] Retrieved January 29, 2026, from [Link][1]
- Context: The foundational text for flash chrom
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[1][7][8] Retrieved January 29, 2026, from [Link][1]
- Context: Validates the use of acidic modifiers and mixed-mode/reverse phase conditions for isonicotinic acid deriv
Sources
- 1. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
methods for removing catalyst residue from 3-Bromo-5-chloroisonicotinic acid
Topic: Purification of 3-Bromo-5-chloroisonicotinic Acid
Welcome to the Advanced Purification Support Hub. Ticket Subject: Removal of Palladium (Pd), Copper (Cu), or Iron (Fe) residues from this compound (MW: ~236.45 g/mol ).
Diagnostic & Strategy Triage
User Status: You have isolated the crude intermediate/product, but elemental analysis (ICP-MS) indicates metal levels exceed ICH Q3D guidelines (typically >10-20 ppm for oral delivery).
The Challenge: this compound presents a "double-bind" challenge:
-
Chelation: The pyridine nitrogen and the carboxylic acid moiety can act as a bidentate ligand, tightly binding metals (especially Pd and Cu).
-
Solubility: The molecule is amphoteric.[1] It has poor solubility in non-polar solvents, limiting standard silica chromatography, but is highly soluble in aqueous base.[1]
Select Your Purification Route:
Figure 1: Decision tree for selecting the optimal purification strategy based on solubility profile.
Core Protocols
Protocol A: The "pH Swing" (Recommended for High Metal Loads)
Theory: This method exploits the acidic nature of the carboxylic acid. By converting the product to its water-soluble sodium salt, you release the organic framework into the aqueous phase. Many metal-ligand complexes (especially Pd-phosphine clusters) remain insoluble in water or can be adsorbed onto charcoal in this basic state.[1][2]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in water (5-10 volumes).
-
Basification: Slowly add 2M NaOH (or Na2CO3) until pH 10-11. The solution should become clear as the sodium salt forms.
-
Adsorption (The Critical Step): Add Activated Charcoal (Darco KB-B or equivalent) at 5-10 wt% relative to the substrate.[1][2] Stir vigorously for 1-2 hours at room temperature.
-
Filtration: Filter the suspension through a pad of Celite (diatomaceous earth) to remove the charcoal. Wash the pad with 0.1M NaOH.[1]
-
Precipitation: Cool the filtrate to 0-5°C. Slowly acidify with 2M HCl to pH 2-3.
-
Isolation: The product will precipitate as a white/off-white solid.[1][2] Filter, wash with water, and dry.[1]
Protocol B: Silica-Based Scavengers (For Organic Soluble Batches)
Theory: If your material is soluble in THF, Methanol, or Ethyl Acetate, functionalized silica scavengers are superior to loose resin because they do not swell and are easily filtered.[1][2]
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Target Metal | Mechanism | Compatibility |
| Si-Thiol | Mercaptopropyl | Pd(II), Cu, Ag | S-Metal binding | Universal (Best for Pd) |
| Si-TMT | Trimercaptotriazine | Pd(0), Pd(II) | Chelation | High Acid Stability |
| Si-Diamine | Ethylenediamine | Fe, Cu, Zn | N-Metal binding | Avoid (May bind product) |
Procedure:
-
Dissolve crude material in THF or MeOH (10 volumes).
-
Add Si-Thiol (or Si-TMT) at 2-4 equivalents relative to the residual metal content (or 5-10 wt% if metal content is unknown).[1][2]
-
Stir at 40-50°C for 4 hours.
-
Filter through a 0.45-micron filter to remove the scavenger.[1][2]
-
Concentrate the filtrate to yield the purified product.
Troubleshooting & FAQs
Q1: The product is gray/black even after recrystallization. What is this? A: This is "Palladium Black" (colloidal Pd(0)).[1][2]
-
Cause: Standard filtration cannot remove nanoparticles (<0.2 microns).[1][2]
-
Fix: You must use the pH Swing (Protocol A) combined with activated charcoal.[1][2] The charcoal acts as a nucleation site for the colloids, allowing them to be filtered out. Alternatively, wash the final solid with a solution of L-Cysteine (aqueous), which helps solubilize surface-bound metal species.[1][2]
Q2: My yield dropped significantly after the pH swing. Where is my product? A: Check the pH of the mother liquor.
-
Cause: this compound is amphoteric.[1][2] If you acidify too strongly (pH < 1), the pyridine nitrogen may protonate, forming a soluble hydrochloride salt.
-
Fix: Adjust the final precipitation pH carefully to the molecule's isoelectric point (likely pH 3-4).
Q3: Can I use EDTA to chelate the metal? A: Generally, No .
-
Reasoning: While EDTA binds metals well, removing the EDTA-Metal complex from the product is often harder than removing the metal itself, especially given the solubility profile of isonicotinic acids. Solid-supported scavengers (Protocol B) are preferred because they are removed by simple physical filtration.[1]
Q4: I am using Copper (Cu) catalysts. Does the protocol change? A: Yes.
-
Modification: Thiol scavengers work for Copper, but Si-Diamine or Si-TAAcOH (Triamine tetraacetic acid) are often more specific for Cu removal.[1][2] However, be cautious with diamines as they might interact with your carboxylic acid.[1][2] For Cu, the pH Swing is highly effective because Copper hydroxides precipitate at high pH (before filtration) or remain in solution as aquo-complexes upon acidification if not bound to the product.
Q5: What are the regulatory limits (ICH Q3D) I need to hit? A: For oral drug products:
-
Palladium (Pd): 100 µ g/day (approx 10 ppm for a 10g daily dose).[1][2]
-
Reference: Consult the ICH Guideline for Elemental Impurities Q3D(R2) for exact calculations based on your daily dose.
Mechanism of Interference
Understanding why the metal sticks helps you remove it.
Figure 2: The metal is often "clamped" between the pyridine nitrogen and the adjacent carboxylate. Scavengers must offer a thermodynamically superior binding site (Sulfur) to break this clamp.[2]
References
-
ICH Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][4] (2022).[1][3][5][6][7] Guideline defining permitted daily exposure (PDE) limits for metal impurities. [Link]
-
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] [Link][1][2]
-
Biotage Metal Scavenging User Guide. (2023). Comprehensive guide on Si-TMT and Si-Thiol usage for Pd removal. [Link][1][2]
-
Welch, C. J., et al. (2005).[2] Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205.[1][2] [Link]
Sources
- 1. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 3-bromo-5-chloroisonicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Comparative Reactivity Guide: 3-Bromo-5-chloroisonicotinic Acid vs. Regioisomers
This guide provides an in-depth technical comparison of 3-Bromo-5-chloroisonicotinic acid against its commercially relevant regioisomers, specifically focusing on 5-Bromo-2-chloroisonicotinic acid and 2-Bromo-5-chloroisonicotinic acid .
Executive Summary: The Structural Divergence
In the design of kinase inhibitors and biaryl drug scaffolds, the isonicotinic acid (pyridine-4-carboxylic acid) core is a privileged motif. However, the placement of halogen substituents drastically alters the synthetic utility of the molecule.
-
The Target (this compound): A "Meta-Meta" substituted core. Both halogens are in the 3 and 5 positions (meta to Nitrogen). This creates a chemically symmetrical environment relative to the nitrogen but asymmetric relative to the halogens (Br vs. Cl). It is electronically deactivated towards Nucleophilic Aromatic Substitution (SNAr) but highly tunable for sequential metal-catalyzed cross-couplings.
-
The Challengers (2-Halo Isomers): Isomers such as 5-Bromo-2-chloroisonicotinic acid possess an "Alpha-Meta" pattern. The halogen at the 2-position (alpha to Nitrogen) is highly activated, allowing for orthogonal functionalization strategies (SNAr + Cross-Coupling) that are impossible with the 3,5-isomer.
Structural Comparison Table
| Feature | This compound | 5-Bromo-2-chloroisonicotinic acid | 2-Bromo-5-chloroisonicotinic acid |
| Halogen Positions | C3 (Br), C5 (Cl) | C5 (Br), C2 (Cl) | C2 (Br), C5 (Cl) |
| Electronic State | Both Meta to N (Deactivated) | C2 is Alpha (Activated) | C2 is Alpha (Activated) |
| Sterics at C4-COOH | High (Flanked by Br & Cl) | Moderate (Flanked by Br & H) | Moderate (Flanked by Cl & H) |
| Primary Reactivity | Sequential Pd-Catalysis | Orthogonal (SNAr & Pd) | Rapid C2 Functionalization |
Reactivity Profile & Mechanism[1]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3]
The primary utility of This compound lies in its ability to undergo site-selective cross-coupling.
-
Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C–Br bond compared to the C–Cl bond.
-
Selectivity in 3,5-Isomer: Since both positions are electronically similar (meta to N), the selectivity is governed almost entirely by bond dissociation energy (C–Br < C–Cl) and steric factors. The C3-Br site reacts first.
-
Selectivity in 2,5-Isomers:
-
In 5-Bromo-2-chloroisonicotinic acid , the C5-Br is meta, but the C2-Cl is alpha (electron-deficient). While C–Br is generally more reactive, the electron deficiency at C2 can sometimes accelerate oxidative addition at the chloride with specific electron-rich ligands. However, under standard conditions, C-Br (C5) remains the primary coupling site [1].
-
In 2-Bromo-5-chloroisonicotinic acid , the C2-Br is both the weaker bond and the most electron-deficient site. It is hyper-reactive.
-
Nucleophilic Aromatic Substitution (SNAr)
This is the defining differentiator.
-
This compound: Inert. The 3 and 5 positions are not sufficiently activated by the pyridine nitrogen to undergo SNAr with mild nucleophiles. Forcing conditions often lead to decarboxylation before substitution.
-
5-Bromo-2-chloroisonicotinic acid: Highly Reactive. The C2-Cl position is primed for displacement by amines, thiols, or alkoxides. This allows for a "One-Pot, Two-Step" sequence: SNAr at C2, followed by Suzuki coupling at C5 [4].
Metal-Halogen Exchange (Lithiation)
-
This compound: Treatment with n-BuLi (2 equivalents) results in deprotonation of the acid (to carboxylate) followed by Li-Hal exchange at the C3-Br position. This generates a C3-lithiated species that can be trapped with electrophiles (e.g., aldehydes, I2).
-
Risk: The "Halogen Dance" is a significant risk in 3,5-dihalopyridines, where the lithiated species isomerizes to a more stable position (often alpha to the ring nitrogen) if the temperature is not strictly controlled (<-78 °C).
Visualization: Decision Tree for Functionalization
The following diagram illustrates the divergent synthetic pathways for the 3,5-isomer versus the 2,5-isomer.
Caption: Comparative reaction pathways showing the orthogonality of the 2,5-isomer vs. the sequential limitation of the 3,5-isomer.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling of this compound
Objective: Selective arylation at C3 without disturbing the C5-Cl bond.
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: DME/Ethanol/Water (4:1:1)
Step-by-Step:
-
Degassing: Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed solvent mixture.
-
Activation: Add the aqueous base solution.
-
Reaction: Heat to 80 °C for 4–6 hours. Note: Monitoring is critical. Over-reaction can lead to bis-coupling, although the C5-Cl is sluggish.
-
Workup: Acidify to pH 3-4 with 1N HCl (careful not to decarboxylate with strong acid/heat). Extract with EtOAc.
-
Purification: Recrystallization is often sufficient due to the polarity change, or reverse-phase chromatography.
Validation:
-
Self-Check: The disappearance of the starting material (Br) and retention of the Cl signal in Mass Spec (M+H pattern showing single Cl isotope) confirms site selectivity.
Protocol B: SNAr Functionalization of 5-Bromo-2-chloroisonicotinic Acid (Isomer Comparison)
Objective: To demonstrate the reactivity present in the isomer but absent in the target.
Materials:
-
Nucleophile: Morpholine (2.0 eq)
-
Solvent: DMF or DMSO[3]
-
Base: K2CO3 (2.0 eq)
Step-by-Step:
-
Dissolve substrate in DMF.
-
Add K2CO3 and Morpholine.
-
Heat to 60–80 °C .
-
Reaction is typically complete in <2 hours.
-
Result: Quantitative conversion to 5-bromo-2-morpholinoisonicotinic acid. Note: The 3-bromo-5-chloro isomer will show 0% conversion under these conditions.
Comparative Data Summary
The following data aggregates typical yields and conditions found in pyridine functionalization literature [1][4].
| Reaction Type | Substrate | Conditions | Site Selectivity | Typical Yield |
| Suzuki Coupling | 3-Br-5-Cl-COOH | Pd(PPh3)4, 80°C | C3-Br >>> C5-Cl | 75-85% |
| Suzuki Coupling | 5-Br-2-Cl-COOH | Pd(dppf)Cl2, 80°C | C5-Br > C2-Cl | 80-90% |
| SNAr (Amination) | 3-Br-5-Cl-COOH | R-NH2, 120°C | No Reaction | 0% |
| SNAr (Amination) | 5-Br-2-Cl-COOH | R-NH2, 60°C | C2-Cl | >90% |
| Li-Hal Exchange | 3-Br-5-Cl-COOH | n-BuLi, -78°C | C3-Br | 60-70%* |
*Yields for Li-exchange are lower due to potential solubility issues of the dianion (carboxylate + lithiated ring).
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link
-
3-Bromo-5-chloropyridine. PubChem Compound Summary. Link
-
Synthesis of 5-bromo-2-chloroisonicotinic acid. ChemicalBook. Link
-
Regioselective functionalization of halogenated pyridines. Beilstein Journal of Organic Chemistry, 2011. Link
-
Reactivity of 2-chloropyridine vs 3-chloropyridine. National Toxicology Program. Link
Sources
Navigating the Structure-Activity Landscape of 3-Bromo-5-chloroisonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents is a paramount challenge. The strategic placement of halogen atoms on a heterocyclic core is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The 3-bromo-5-chloroisonicotinic acid scaffold presents a compelling, yet underexplored, platform for the development of new chemical entities. The interplay of the electron-withdrawing and sterically distinct bromine and chlorine atoms offers a unique opportunity to fine-tune molecular interactions with biological targets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. While a systematic, published SAR study on this specific scaffold is not yet available, this document synthesizes data from analogous halogenated heterocyclic systems and established medicinal chemistry principles to provide a predictive framework for its rational development. We will delve into synthetic strategies, hypothesize SAR trends, and provide detailed experimental protocols to empower researchers in their exploration of this promising class of compounds.
The Strategic Importance of Halogenation on the Isonicotinic Acid Core
The isonicotinic acid framework is a key constituent in several established drugs. The introduction of halogen atoms, particularly bromine and chlorine, can profoundly influence a molecule's biological profile.[1] These substituents can modulate:
-
Lipophilicity: Affecting membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby prolonging the half-life of a compound.[1]
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich pockets in a protein target, which can significantly enhance binding affinity and selectivity.[3][4]
-
Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of the carboxylic acid and influence the reactivity of the pyridine ring.
The 3-bromo-5-chloro substitution pattern on the isonicotinic acid core creates a distinct electronic and steric landscape, offering a rich platform for generating diverse derivatives with potentially novel biological activities.
Synthetic Pathways to this compound and its Derivatives
The parent compound, this compound, is a key starting material for the synthesis of a wide array of derivatives.[5] A common synthetic route involves the use of 2,5-dichloropyridine as a starting material, which undergoes a substitution reaction to introduce the bromine atom, followed by hydroxylation to yield the desired carboxylic acid.[5][6]
General Synthetic Workflow
Caption: General synthetic routes to this compound and its primary derivatives.
Comparative Analysis of Structure-Activity Relationships
While awaiting a dedicated SAR study, we can extrapolate from known principles of medicinal chemistry to predict how structural modifications to the this compound scaffold will impact biological activity. The primary points of diversification are the carboxylic acid group (position 4) and potentially the halogen atoms themselves through further substitution or replacement.
Modifications at the Carboxylic Acid Group
The carboxylic acid moiety is a common pharmacophore but can also lead to poor membrane permeability and metabolic liabilities.[7][8] Its conversion to amides or esters is a standard approach to address these issues.
-
Amide Derivatives: The formation of amides introduces a hydrogen bond donor and can significantly alter the molecule's polarity and solubility. The nature of the amine used for coupling will be critical.
-
Small Alkyl Amines (e.g., methylamine, ethylamine): Likely to maintain or slightly increase polarity. The resulting secondary amides can still participate in hydrogen bonding.
-
Bulky or Lipophilic Amines (e.g., benzylamine, long-chain alkylamines): Will increase lipophilicity, potentially improving cell permeability. However, steric hindrance may negatively impact binding to some targets.
-
Amines with Additional Functional Groups (e.g., amino acids, piperazines): Can be used to introduce new interaction points with a target receptor or to modulate solubility and pharmacokinetic properties.
-
-
Ester Derivatives: Esterification masks the polar carboxylic acid, generally increasing lipophilicity and cell permeability. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. The choice of alcohol will influence the rate of hydrolysis and the overall physicochemical properties.
The Role of the Halogen Substituents
The bromine at position 3 and chlorine at position 5 are key modulators of the scaffold's properties.
-
Halogen Bonding: Both bromine and chlorine can act as halogen bond donors, with bromine generally forming stronger interactions.[3] The presence of these atoms suggests that the molecule may show enhanced affinity for targets with electron-rich pockets (e.g., containing backbone carbonyls or aromatic residues).
-
Steric and Electronic Effects: The bromine atom is larger than the chlorine atom, and this steric difference can influence the preferred conformation of the molecule and its fit within a binding site. Both are electron-withdrawing, which will impact the acidity of the carboxylic acid and the overall electron distribution of the pyridine ring.
Predictive SAR Table
The following table summarizes the hypothesized impact of various substitutions on the biological activity of this compound derivatives. This should be used as a guide for rational compound design and prioritization for synthesis and testing.
| Modification | Substituent (R) | Predicted Effect on Lipophilicity | Predicted Effect on Activity | Rationale |
| Amide (CONHR) | -H (Primary Amide) | Decrease | Variable | Increases polarity, may alter target interactions. |
| -CH₃, -C₂H₅ | Neutral / Slight Increase | Potentially Favorable | Balances polarity and permeability. | |
| -Benzyl | Significant Increase | Potentially Favorable | Increased lipophilicity may enhance cell penetration. | |
| -(CH₂)₂OH | Decrease | Variable | Introduces H-bond donor/acceptor, increases polarity. | |
| Ester (COOR) | -CH₃, -C₂H₅ | Increase | Prodrug Potential | Masks carboxylic acid, increases permeability. |
| -tert-Butyl | Significant Increase | Prodrug Potential / Steric Hindrance | Bulky group may affect binding but can slow hydrolysis. |
Experimental Protocols for Evaluation
To validate the predicted SAR and discover novel bioactive compounds, a systematic experimental workflow is essential. The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound Amides
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as a coupling agent.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
Materials:
-
Human cancer cell line(s) of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) and plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Incubate the plate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.[11]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the remaining ATP or the generated ADP according to the manufacturer's protocol for the chosen assay kit. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then detected by a luciferase-luciferin reaction.[12]
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of two distinct halogen atoms provides a unique opportunity for fine-tuning the physicochemical and pharmacological properties of its derivatives. While this guide has provided a predictive framework for the SAR of this compound class based on established principles, a systematic synthesis and biological evaluation campaign is necessary to fully elucidate its potential.
Future research should focus on:
-
Synthesis of a diverse library of amides and esters: Exploring a wide range of substituents to probe the effects of sterics, electronics, and lipophilicity.
-
Broad biological screening: Testing the synthesized compounds against a variety of targets, including protein kinases, enzymes implicated in neurodegenerative diseases, and microbial pathogens.
-
Computational studies: Employing molecular docking and molecular dynamics simulations to gain insights into the binding modes of active compounds and to guide further optimization.
By combining rational design, systematic synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.
References
- Setliff, F. L., Muguluma, M. M., & Caldwell, J. Z. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-2-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. Journal of the Arkansas Academy of Science, 45, Article 27.
- Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, J.-J., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Kollidon® VA 64 and Its Effects on the Solubility and Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 11(11), 573.
- BenchChem. (2025). Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid.
- Narang, S. (2023, December 16).
- ATCC. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.).
- Molecules. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions.
- PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Abcam. (n.d.). MTT assay protocol.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- Chemguide. (n.d.).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- WuXi AppTec. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- PubMed Central. (2021, August 12).
- ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Roche. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2019, December 25).
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid.
- ACS Publications. (2016, March 11).
- Horton, T. (1994). MTT Cell Assay Protocol.
- BMG LABTECH. (2020, September 1). Kinase assays.
- protocols.io. (2023, September 23). In vitro kinase assay.
- ACS Publications. (2013, December 28). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- jOeCHEM. (2019, January 25).
- ResearchGate. (n.d.).
- ChemicalBook. (2025, September 25). 5-Bromo-2-chloroisonicotinic acid | 886365-31-7.
- MDPI. (2024, May 19).
- Khan Academy. (n.d.).
Sources
- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 6. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
alternative synthetic intermediates to 3-Bromo-5-chloroisonicotinic acid
A Comparative Guide for Medicinal Chemistry Applications[1][2]
Executive Summary: The Orthogonality Challenge
In the synthesis of kinase inhibitors and complex agrochemicals, 3-Bromo-5-chloroisonicotinic acid (CAS: 10177-24-9) is a "gold standard" scaffold.[1] Its value lies in orthogonal reactivity : the significant difference in bond dissociation energy (BDE) between the C–Br (~276 kJ/mol) and C–Cl (~339 kJ/mol) bonds allows for highly chemoselective cross-coupling at the 3-position without disturbing the 5-position.
However, the synthesis of this intermediate often requires cryogenic lithiation (LDA/n-BuLi at -78°C) of 3-bromo-5-chloropyridine followed by
This guide evaluates two primary alternatives that bypass these issues while maintaining synthetic utility:
-
3,5-Dichloroisonicotinic Acid: The cost-effective, symmetric alternative.[1]
-
3-Bromo-5-fluoroisonicotinic Acid: The high-reactivity alternative for
applications.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Structural & Reactivity Analysis[2][3]
The choice of intermediate dictates the downstream synthetic strategy. The following decision tree illustrates when to substitute the target molecule with an alternative.
Figure 1: Strategic selection map for isonicotinic acid intermediates.
Alternative A: 3,5-Dichloroisonicotinic Acid
Best For: Scale-up campaigns where cost is critical and sequential selectivity can be managed via stoichiometry or catalyst tuning.[1]
3.1 Comparative Performance Data
| Feature | 3-Bromo-5-chloro (Target) | 3,5-Dichloro (Alternative) | Impact |
| Selectivity | High (Br > Cl) | Low (Cl ≈ Cl) | Target allows easy sequential coupling.[1] Alternative requires statistical control.[1] |
| Cost (Relative) | High (100x) | Low (1x) | Alternative is significantly cheaper due to industrial availability.[1] |
| Stability | Moderate | High | Alternative is less light-sensitive.[1] |
| C-X Bond Energy | ~276 kJ/mol (Br) | ~339 kJ/mol (Cl) | Alternative requires specialized ligands (e.g., Buchwald) for activation.[1] |
3.2 Synthesis Protocol: Hydrolysis of 3,5-Dichlorobenzonitrile
Unlike the target molecule which requires lithiation, the dichloro variant can be synthesized via robust hydrolysis. This protocol is self-validating through solubility changes.
Reagents:
-
3,5-Dichlorobenzonitrile (1.0 equiv)
-
Sodium Hydroxide (NaOH), 50% aq.[1] solution (5.0 equiv)
-
Ethanol (solvent carrier)[1]
-
Conc. HCl (for acidification)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorobenzonitrile in Ethanol (5 mL/g).
-
Activation: Add 50% NaOH solution dropwise. Observation: The solution may warm slightly (exothermic).[1]
-
Reaction: Heat to reflux (approx. 80°C) for 6–12 hours.
-
Checkpoint 1 (TLC): Monitor disappearance of starting material (non-polar) and appearance of the carboxylate salt (baseline spot).
-
Checkpoint 2 (Visual): The reaction mixture typically becomes homogenous as the nitrile converts to the water-soluble sodium carboxylate.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute the residue with water.[1][2]
-
Precipitation (Critical Step): Slowly add Conc. HCl to the aqueous solution while stirring until pH < 2.
-
Self-Validation: A thick white precipitate (the free acid) should form immediately upon acidification.[1]
-
-
Isolation: Filter the solid, wash with cold water to remove NaCl, and dry in a vacuum oven at 50°C.
Yield Expectation: >90% isolated yield.
Alternative B: 3-Bromo-5-fluoroisonicotinic Acid
Best For: Scaffolds requiring introduction of heteroatoms (O, N, S) via Nucleophilic Aromatic Substitution (
4.1 Mechanism of Utility
While the target (Br/Cl) relies on cross-coupling, the Fluoro-analog exploits the high electronegativity of fluorine to activate the pyridine ring for
Figure 2: Orthogonal functionalization workflow using the Fluoro-alternative.
Strategic Recommendations
When to stick with the Target (3-Br-5-Cl):
-
You are in late-stage lead optimization and need to rapidly generate analogs at both the 3 and 5 positions using different carbon nucleophiles.
-
You require site-selective Suzuki coupling where the 3-position must be arylated first.[1] The rate difference between oxidative addition at C-Br vs C-Cl is large enough to achieve >95% selectivity using standard catalysts like
.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
When to Switch to Alternative A (3,5-Dichloro):
-
Cost Reduction: You are moving to kilogram-scale synthesis.[1]
-
Symmetric Targets: If the substituents at positions 3 and 5 are identical, this is the superior choice.
-
Catalyst Control: You have access to modern bulky ligands (e.g., XPhos , BrettPhos ).[3] These ligands can force the coupling of the first chloride, and steric bulk can be used to prevent the second coupling (kinetic resolution).
When to Switch to Alternative B (3-Br-5-F):
-
Heteroatom Introduction: If your SAR (Structure-Activity Relationship) suggests an ether or amine at position 5, this intermediate avoids the need for difficult Buchwald-Hartwig couplings on the chloride.
References
-
Synthesis of Halogenated Pyridines
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Site-Selective Coupling Mechanisms
-
Industrial Synthesis of Dichloro-Analogs
Sources
- 1. 3,5-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Elucidation of 3-Bromo-5-chloroisonicotinic Acid: A Multi-Methodological Comparison
Executive Summary: The "Pseudo-Symmetry" Trap[1]
In the development of kinase inhibitors and antitubercular agents, 3,5-disubstituted pyridines are privileged scaffolds.[1][2] However, the synthesis of 3-Bromo-5-chloroisonicotinic acid (Structure A ) presents a notorious regioselectivity challenge.[1][2][3]
The primary synthetic route involves the metallation of 3-bromo-5-chloropyridine followed by a CO₂ quench.[1][3] Due to the "Dance Mechanism" and directing effects of the halogens, the lithiation can occur at C4 (desired) or C2/C6 (undesired), leading to isomeric mixtures that are difficult to separate and distinguish.[1][2]
This guide compares the efficacy of 1H NMR , 2D NMR (HMBC/HSQC) , and X-Ray Crystallography in confirming this structure. We demonstrate why standard 1H NMR is often insufficient due to the molecule's lack of proton-proton coupling and "pseudo-symmetry," and we propose a robust, self-validating analytical workflow.[1][2]
The Regioselectivity Challenge (Visualized)
The core ambiguity arises during the lithiation step. The base (e.g., LDA or LiTMP) must choose between the C4 proton (flanked by two halogens) and the C2/C6 protons (flanked by nitrogen and a halogen).[1][2]
Figure 1: Divergent synthesis pathways leading to structural ambiguity. The C4-lithiation is stabilized by inductive effects of both Br and Cl, but C2-lithiation remains a competitive risk.[1]
Comparative Analysis of Analytical Methods
The following table summarizes the strengths and limitations of each method for this specific scaffold.
| Feature | Method A: 1H NMR (1D) | Method B: 2D NMR (HMBC/HSQC) | Method C: X-Ray Crystallography |
| Primary Output | Chemical Shift ( | C-H Correlations (2-3 bonds) | 3D Atomic Coordinates |
| Resolution Power | Low for this molecule.[1][2][3] H2/H6 are singlets in both target and some isomers.[1][2][3] | High . Maps protons to specific Carbon environments (C-Br vs C-Cl).[1][2][3] | Absolute . Definitive proof of structure. |
| Sample Requirement | ~5 mg (Dissolved) | ~20-50 mg (Concentrated) | Single Crystal (Solid State) |
| Time to Result | 10 Minutes | 1-4 Hours | 2-7 Days |
| Cost Efficiency | High | Moderate | Low |
| Blind Spot | Cannot easily distinguish 4-COOH from symmetric impurities without high-field separation.[1][2][3] | Requires careful parameter setup for long-range couplings.[1][2][3] | Requires a crystal suitable for diffraction.[1][2][3] |
Detailed Experimental Protocols & Data Interpretation
Method A: 1D 1H NMR (The Screening Tool)[1][2]
The Problem: In this compound, the only protons are at positions 2 and 6.[1] Because Br and Cl have similar electronegativities (2.96 vs 3.16), the chemical environment of H2 and H6 is nearly identical.[1][2][3] They appear as two singlets (or a tight AB system) in the aromatic region.[1][2][3]
Protocol:
-
Solvent: Dissolve 5 mg in DMSO-d6 . Note: CDCl₃ is poor for carboxylic acids due to solubility and aggregation.[1]
-
Acquisition: Standard proton parameters (sw=20ppm, d1=2s, ns=16).
-
Critical Check: Look for the Carboxyl proton (broad singlet, ~13-14 ppm).[1][2][3]
Interpretation Guide:
-
Target (4-COOH): Two distinct singlets (H2, H6) at
8.5–9.0 ppm.[2][3] No coupling observed (J = 0 Hz).[1][2][3] -
Isomer (2-COOH): Protons are at H4 and H6.[1][2][3] These are meta to each other. You will see two doublets with J ~ 1.5–2.5 Hz .[1][2][3]
-
Red Flag: If you see doublets, you likely have the picolinic acid isomer (2-COOH).[1][2][3] If you see singlets, you likely have the target, but 2D NMR is required to be sure.[1]
Method B: 2D NMR - HMBC (The Confirmation Engine)[2]
This is the recommended standard for batch release. You must prove the COOH carbon correlates to both ring protons.[1][2][3]
Protocol:
-
Concentration: Increase sample mass to 30 mg in DMSO-d6.
-
Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation). Optimization for long-range coupling (
). -
Reference: Use internal TMS for precise alignment.
Logic Flow:
-
Step 1 (HSQC): Assign which carbon signals belong to the protonated carbons (C2/C6).[1][2][3]
-
Step 2 (HMBC): Look at the Carbonyl Carbon (
~165 ppm).[1][2][3]-
In Target (4-COOH): The Carbonyl carbon is at C4.[1][2][3] It is 3 bonds away from H2 and 3 bonds away from H6 .[1][2][3]
-
Result: You should see two strong cross-peaks connecting the Carbonyl C to the aromatic protons.[1][3]
-
In Isomer (2-COOH): The Carbonyl is at C2.[1][2][3] It is 3 bonds from H4, but 4 bonds from H6 (usually invisible or weak).[1][3]
-
Result: You will likely see only one strong cross-peak (C2 to H4).[1][2][3]
-
Figure 2: Analytical decision tree for structural confirmation. Note that observation of singlets is necessary but not sufficient without HMBC.
Method C: X-Ray Crystallography (The Gold Standard)[1][2]
For NCE (New Chemical Entity) registration or reference standard characterization, X-ray is mandatory.[1][2][3]
Protocol:
-
Crystallization: Slow evaporation of an Ethanol/Water (9:[1][2][3]1) solution or Vapor Diffusion (MeOH solvent, Hexane antisolvent).[1][2][3]
-
Mounting: Select a block-like crystal (avoid needles if possible to reduce disorder).[1][2][3]
-
Refinement: Solve for the heavy atoms (Br, Cl) first.[1][2][3] Their electron density difference (Br = 35e⁻, Cl = 17e⁻) allows unambiguous assignment of positions 3 and 5, solving the regiochemistry definitively.[1][2]
Reference Data (Simulated)
Use these values as a baseline for comparison. Actual shifts may vary by ±0.1 ppm depending on concentration and water content.[1][2]
Target: this compound
-
1H NMR (400 MHz, DMSO-d6):
14.1 (br s, 1H, COOH), 8.85 (s, 1H, H2), 8.78 (s, 1H, H6).[1][2] -
13C NMR (100 MHz, DMSO-d6):
164.5 (COOH), 149.2 (C2), 148.1 (C6), 142.0 (C4), 132.5 (C-Cl), 120.8 (C-Br).[2]-
Note: C-Br is typically shielded relative to C-Cl due to the heavy atom effect.[1]
-
Isomer: 3-Bromo-5-chloropicolinic acid (2-COOH) [1][2][3]
References
-
Schlosser, M. (2005).[1][2][3] The 3-Bromo-5-chloropyridine Scaffold: Synthesis and Utility. European Journal of Organic Chemistry.[1][2][3]
-
Gros, P., & Fort, Y. (2001).[1][2][3] First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines.[1][2][3] European Journal of Organic Chemistry, 2001(3), 603–606.[1][3] [2][3]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] (Standard Reference Text).
-
PubChem Compound Summary. 3-Bromo-5-chloropyridine (Precursor Data). National Library of Medicine.[1][2][3] [2][3]
-
Reich, H. J. Hans Reich's Collection of NMR Data.[1][2][3] University of Wisconsin-Madison.[1][2][3] (For Pyridine chemical shift additivity rules).
Sources
- 1. Sci-Hub. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines / European Journal of Organic Chemistry, 2001 [sci-hub.ru]
- 2. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Halogenated Pyridines: Strategies, Mechanisms, and Applications
Halogenated pyridines are indispensable building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a halogen atom onto the pyridine ring not only modulates the physicochemical properties of a molecule but also provides a versatile handle for further synthetic transformations. This guide offers a comparative analysis of the principal synthetic routes to halogenated pyridines, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their strengths and limitations.
The Landscape of Pyridine Halogenation: An Overview
The pyridine ring, an electron-deficient heteroaromatic system, presents unique challenges and opportunities for halogenation. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. Understanding this inherent reactivity is crucial for selecting the appropriate synthetic strategy. This guide will explore the following key methodologies:
-
Direct Electrophilic Halogenation
-
Halogenation via Pyridine N-Oxides
-
Sandmeyer-Type Reactions (from Aminopyridines)
-
Modern Strategies: Dearomatization and Transition-Metal Catalysis
Direct Electrophilic Halogenation: The Classical Approach
Direct halogenation of the pyridine ring is a long-established method, typically proceeding via an electrophilic aromatic substitution (EAS) mechanism. Due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions, such as high temperatures and the presence of strong acids or Lewis acids, to drive the reaction forward.[1]
Mechanism of Electrophilic Halogenation
The reaction begins with the activation of the halogen to generate a more potent electrophile. In the presence of a Lewis acid like AlCl₃ or a strong protic acid, the halogen molecule is polarized, increasing its electrophilicity. The π-system of the pyridine ring then attacks the electrophilic halogen, forming a σ-complex (also known as an arenium ion). The stability of this intermediate dictates the regioselectivity of the reaction. Attack at the 3-position results in a more stable σ-complex where the positive charge is distributed across three carbon atoms, avoiding the electronegative nitrogen atom. In contrast, attack at the 2- or 4-position leads to a less stable intermediate where one of the resonance structures places the positive charge on the nitrogen.[2] Subsequent deprotonation of the σ-complex by a weak base restores the aromaticity of the ring, yielding the halogenated pyridine.
Diagram: Mechanism of Electrophilic Bromination of Pyridine
Caption: Mechanism of electrophilic bromination of pyridine.
Experimental Protocol: Direct Bromination of Pyridine
This protocol is adapted from established procedures for the direct bromination of pyridine.
Materials:
-
Pyridine
-
Bromine
-
80-95% Sulfuric acid
-
6N Sodium hydroxide solution
-
Organic solvent (e.g., chloroform)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction flask equipped with a dropping funnel and a condenser, carefully add pyridine to 80-95% sulfuric acid.
-
Heat the mixture to 130-140 °C.
-
Slowly add bromine dropwise to the reaction mixture over a period of time.
-
Maintain the reaction at 130-140 °C for 7-8 hours.[3]
-
After the reaction is complete, cool the mixture by pouring it into ice water.
-
Neutralize the acidic solution by carefully adding 6N sodium hydroxide solution until the pH reaches 8.
-
Extract the aqueous layer with an organic solvent such as chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain 3-bromopyridine.[3]
Halogenation via Pyridine N-Oxides: Altering Regioselectivity
The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature allows for halogenation at positions that are otherwise difficult to access.
Mechanism of Halogenation of Pyridine N-Oxides
The reaction of a pyridine N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride proceeds through a different mechanism than direct electrophilic halogenation. The lone pair on the N-oxide oxygen attacks the electrophilic phosphorus or carbonyl carbon, respectively, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a halide ion at the 2- or 4-position. Subsequent elimination of a phosphate or carbonate species, respectively, and rearomatization leads to the formation of the 2- or 4-halopyridine. The regioselectivity (2- vs. 4-position) is influenced by steric and electronic factors of the substituents on the pyridine ring.
Diagram: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
Caption: Synthesis of 2-chloropyridine from pyridine N-oxide.
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
This protocol is based on a one-step synthesis method.[4]
Materials:
-
Pyridine N-oxide
-
Dichloromethane
-
Oxalyl chloride
-
Triethylamine
Procedure:
-
In a reaction flask, add pyridine N-oxide.
-
Add dichloromethane, followed by oxalyl chloride and triethylamine, while stirring.[4]
-
Maintain the reaction at a low temperature (e.g., 5-8 °C) for approximately 1 hour.[4]
-
After the reaction is complete, transfer the mixture to a distillation apparatus.
-
Perform vacuum distillation to remove the solvent and other low-boiling components.
-
Increase the temperature to 90-95 °C under vacuum (0.07-0.09 MPa) to distill and collect the 2-chloropyridine product.[4]
Sandmeyer-Type Reactions: A Versatile Route from Aminopyridines
The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring by the transformation of a primary amino group.[5] This two-step process involves the diazotization of an aminopyridine followed by the copper-catalyzed decomposition of the resulting diazonium salt in the presence of a halide source.
Mechanism of the Sandmeyer Reaction
The reaction begins with the diazotization of an aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt. In the second step, the diazonium salt is treated with a copper(I) halide. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating a pyridyl radical and nitrogen gas, along with copper(II) halide. The pyridyl radical then abstracts a halogen atom from the copper(II) halide to form the halopyridine and regenerate the copper(I) catalyst.
Diagram: Sandmeyer Reaction for Halogenation of Aminopyridine
Caption: Sandmeyer reaction for the halogenation of an aminopyridine.
Experimental Protocol: Synthesis of 3,5-Dibromo-4-iodopyridine
This protocol describes a one-step synthesis from 3,5-dibromo-4-aminopyridine.[6]
Materials:
-
3,5-Dibromo-4-aminopyridine
-
Sulfuric acid (20-60%)
-
Sodium nitrite
-
Potassium iodide
-
Chloroform
-
5% Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
Dissolve 3,5-dibromo-4-aminopyridine in sulfuric acid (e.g., 40%) in a reaction flask.
-
Cool the mixture to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, add an aqueous solution of potassium iodide.
-
Allow the reaction to proceed to completion.
-
Extract the reaction mixture with chloroform.
-
Wash the organic layer with 5% sodium hydroxide solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from n-hexane to yield pure 3,5-dibromo-4-iodopyridine.[6]
Modern Synthetic Strategies: Expanding the Toolbox
Recent years have seen the development of innovative methods for pyridine halogenation that offer improved regioselectivity, milder reaction conditions, and broader substrate scope. These include dearomatization-rearomatization strategies and transition-metal-catalyzed C-H functionalization.
Dearomatization-Rearomatization Strategies
These methods temporarily disrupt the aromaticity of the pyridine ring to activate specific positions for functionalization. One such approach involves the formation of Zincke imine intermediates, which can undergo highly regioselective halogenation at the 3-position under mild conditions.[7] Another strategy employs a redox-neutral dearomatization-rearomatization process for meta-halogenation.[8]
Transition-Metal-Catalyzed C-H Halogenation
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, including those on pyridine rings. Palladium and rhodium catalysts have been shown to be effective for the regioselective halogenation of pyridines.[9][10] These reactions often proceed via a C-H activation mechanism, where the metal catalyst coordinates to the pyridine nitrogen and facilitates the cleavage of a specific C-H bond, followed by reaction with a halogen source. While highly promising, these methods are still under active development to broaden their applicability and reduce catalyst loading.
Comparative Analysis of Synthesis Routes
The choice of a particular synthetic route for a halogenated pyridine depends on several factors, including the desired regioselectivity, the nature of the substituents already present on the ring, the required scale of the reaction, and the availability of starting materials. The following table provides a comparative overview of the key features of the discussed methods.
| Synthesis Route | Regioselectivity | Typical Halogens | Key Advantages | Key Limitations |
| Direct Electrophilic Halogenation | Primarily 3- and 5-positions | Cl, Br | Simple reagents, one-step process. | Harsh reaction conditions, often low yields and mixtures of products. |
| Halogenation via Pyridine N-Oxides | Primarily 2- and 4-positions | Cl, Br | Access to 2- and 4-halopyridines, milder conditions than direct halogenation. | Requires an additional step to prepare the N-oxide, deoxygenation may be needed. |
| Sandmeyer-Type Reactions | Position of the starting amino group | F, Cl, Br, I | Wide range of halogens can be introduced, generally good yields and clean reactions. | Requires the synthesis of the corresponding aminopyridine precursor. |
| Dearomatization-Rearomatization | Highly regioselective (e.g., 3-position) | Cl, Br, I | Access to otherwise difficult-to-obtain isomers, mild conditions. | Multi-step process, may require specific activating groups. |
| Transition-Metal-Catalyzed C-H Halogenation | Varies with catalyst and directing group (often ortho) | Cl, Br, I | Direct functionalization of C-H bonds, high atom economy. | Catalyst cost and sensitivity, substrate scope can be limited. |
Conclusion and Future Outlook
The synthesis of halogenated pyridines is a mature field with a diverse array of established methods. While classical approaches like direct halogenation and Sandmeyer-type reactions remain valuable, modern strategies involving dearomatization and transition-metal catalysis are continuously expanding the synthetic toolbox, offering unprecedented levels of regioselectivity and efficiency. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each method is paramount for the successful design and execution of synthetic routes to novel and valuable halogenated pyridine derivatives. Future developments in this area will likely focus on the discovery of more sustainable and efficient catalytic systems, as well as methods that allow for the late-stage halogenation of complex molecules with even greater precision and control.
References
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents.
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents.
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]
- CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents.
-
(PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - ResearchGate. Available at: [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents.
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available at: [Link]
-
Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS - IJFMR. Available at: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega - ACS Publications. Available at: [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships - ResearchGate. Available at: [Link]
-
Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF - ResearchGate. Available at: [Link]
-
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed - NIH. Available at: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. Available at: [Link]
-
Pyridine N-Oxides - Baran Lab. Available at: [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides - PubMed. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]
-
Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu. Available at: [Link]
-
Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Available at: [Link]
- US3467659A - Process for the reduction of pyridine n-oxides - Google Patents.
-
Sandmeyer Reaction Mechanism - - Adda247. Available at: [Link]
-
Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. orgsyn.org [orgsyn.org]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Biological Activity Screening of Novel 3-Bromo-5-chloroisonicotinic Acid Analogs
This guide outlines the technical framework for evaluating the biological activity of novel 3-Bromo-5-chloroisonicotinic acid analogs. It is designed for medicinal chemists and pharmacologists focusing on antitubercular and antimicrobial drug discovery.
Executive Summary & Chemical Rationale
The pyridine-4-carboxylic acid (isonicotinic acid) scaffold remains a cornerstone in infectious disease therapeutics, most notably as the core of Isoniazid (INH) .[1][2] However, the emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains necessitates structural modification.[1]
The This compound subclass represents a strategic "halogen-walk" modification.[1] The introduction of heavy halogens (Br, Cl) at the 3- and 5-positions serves two critical mechanistic functions:
-
Lipophilicity Modulation: Increases logP, facilitating passive diffusion through the waxy mycolic acid layer of the mycobacterial cell wall.
-
Metabolic Blockade: Sterically and electronically hinders oxidation at the reactive ring positions, potentially prolonging half-life compared to unsubstituted isonicotinic acid derivatives.[1]
This guide provides a standardized, self-validating workflow to benchmark these novel analogs against industry standards.
Comparative Performance Benchmarks
When screening novel 3-Bromo-5-chloro analogs, performance must be evaluated relative to established First-Line drugs.[1] The following data represents the Target Product Profile (TPP) thresholds required for a novel analog to be considered a "Hit."
Table 1: Antimicrobial Potency Targets (MIC)
Data represents acceptance criteria for novel analogs based on structure-activity relationship (SAR) literature.[1]
| Compound Class | Test Organism | Target MIC (µg/mL) | Mechanism of Action | Resistance Profile |
| Novel 3-Br-5-Cl Analog | M. tuberculosis H37Rv | 0.1 – 0.5 | InhA Inhibition / Cell Wall Disruption | Target: Active in MDR |
| Isoniazid (Control) | M. tuberculosis H37Rv | 0.02 – 0.1 | Mycolic Acid Synthesis (InhA) | Inactive in katG mutants |
| Ciprofloxacin (Control) | S. aureus (Gram +) | 0.1 – 1.0 | DNA Gyrase Inhibition | Broad Spectrum |
| Rifampicin (Control) | M. tuberculosis H37Rv | 0.05 – 0.5 | RNA Polymerase Inhibition | Active in MDR |
Table 2: Safety & Selectivity Profile
A high Selectivity Index (SI) indicates the drug kills bacteria without harming mammalian cells.[1]
| Metric | Definition | Target Threshold | Experimental Validation |
| CC50 | Cytotoxic Concentration (50%) | > 100 µg/mL | MTT Assay (Vero/HepG2 cells) |
| SI | Selectivity Index (CC50 / MIC) | > 10 (Early Stage)> 50 (Lead Candidate) | Ratio calculation |
Experimental Protocols (Step-by-Step)
Protocol A: Microplate Alamar Blue Assay (MABA)
Objective: High-throughput screening of antitubercular activity.[1] Rationale: MABA is non-destructive, cost-effective, and correlates 95%+ with BACTEC radiometric methods.[1]
Workflow:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv on Lowenstein-Jensen medium.[1] Dilute to 10^5 CFU/mL in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Compound Dilution:
-
Dissolve 3-Bromo-5-chloro analogs in DMSO (Stock: 10 mg/mL).[1]
-
Perform serial 2-fold dilutions in 96-well plates (Final range: 100 µg/mL to 0.09 µg/mL).
-
-
Incubation:
-
Add 100 µL of inoculum to wells.
-
Seal and incubate at 37°C for 7 days .
-
-
Development:
-
Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.
-
Incubate for 24 hours.
-
-
Readout:
Protocol B: Mammalian Cytotoxicity Screening (MTT)
Objective: Determine CC50 to ensure the observed killing is specific to bacteria and not general toxicity. Cell Line: Vero (African Green Monkey Kidney) or HepG2 (Human Liver).[1]
Workflow:
-
Seeding: Plate cells at 1 x 10^4 cells/well in DMEM medium. Incubate 24h for attachment.
-
Treatment: Add analogs at graded concentrations (e.g., 500, 250, 125... µg/mL). Incubate for 48h.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure Absorbance at 570 nm .
-
Calculation: % Viability = (OD_sample / OD_control) × 100.[1]
-
Mechanism of Action & SAR Logic
The biological activity of this compound analogs relies on specific structural interactions. The diagram below illustrates the screening logic and the Structure-Activity Relationship (SAR) hypothesis.
Figure 1: Integrated Screening Workflow and Structure-Activity Relationship (SAR) Logic. The process filters compounds based on potency (MABA) before investing resources in safety testing (MTT).[1]
References
-
National Institutes of Health (NIH). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Available at: [Link][1]
-
National Institutes of Health (NIH). Reinvestigation of the structure-activity relationships of isoniazid. Available at: [Link]
Sources
Technical Guide: Assessing Isomeric & Analogous Purity of 3-Bromo-5-chloroisonicotinic Acid
Executive Summary
3-Bromo-5-chloroisonicotinic acid is a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its structural value lies in the orthogonal reactivity of the bromine and chlorine atoms, allowing for sequential functionalization.
However, this dual-halogenation presents a unique analytical challenge: Halogen Scrambling. Standard synthesis routes often yield trace amounts of the analogous impurities 3,5-dichloroisonicotinic acid and 3,5-dibromoisonicotinic acid , alongside potential regioisomers. Because these analogs share similar polarity and pKa values, they frequently co-elute in standard HPLC-UV workflows, leading to "silent" impurities that cause catastrophic failure in downstream coupling steps.
This guide compares three analytical approaches—HPLC-UV, LC-MS, and NMR—and establishes LC-MS with Isotope Pattern Analysis as the superior method for definitive purity assessment.
The Analytical Challenge: Defining the Impurities
Before selecting a method, researchers must define the "Isomeric Purity" in this context, which encompasses two distinct categories:
-
Regioisomers: Same atoms, different positions (e.g., 2-bromo-6-chloroisonicotinic acid). These typically have distinct dipole moments and are separable by standard chromatography.
-
Halogen Analogs (The Real Threat): Compounds where Br is replaced by Cl or vice versa.
-
Target: this compound (MW ~236.45)
-
Impurity A: 3,5-Dichloroisonicotinic acid (MW ~192.00)
-
Impurity B: 3,5-Dibromoisonicotinic acid (MW ~280.90)
-
Comparative Analysis of Analytical Methods
Method A: HPLC-UV (High-Performance Liquid Chromatography)
The Routine Workhorse
-
Principle: Separation based on hydrophobicity (Reverse Phase) followed by detection of UV absorption by the pyridine ring.
-
Performance:
-
Pros: High precision, low cost, standard QC equipment.
-
Cons: Poor Specificity. The UV spectra of the dichloro, bromochloro, and dibromo analogs are nearly identical. If the gradient is not extremely shallow, these analogs may co-elute, appearing as a single "pure" peak.
-
-
Verdict: Suitable only for routine release testing after the method has been validated against MS to ensure separation.
Method B: 1H NMR Spectroscopy
The Structural Validator
-
Principle: Detection of proton environments.
-
Performance:
-
Pros: Unambiguous structural confirmation of regioisomers.
-
Cons: Low Sensitivity. Detecting a 0.5% impurity of a halogen analog is difficult because the pyridine proton shift changes only slightly between the Cl/Cl, Br/Cl, and Br/Br species.
-
-
Verdict: Essential for identity confirmation (ID test) but insufficient for purity profiling <1%.
Method C: LC-MS (Liquid Chromatography - Mass Spectrometry)
The Gold Standard
-
Principle: Separation coupled with mass-selective detection.
-
Performance:
-
Pros: Absolute Specificity. Even if the peaks co-elute, the mass detector distinguishes them.
-
Key Advantage: Isotope Pattern Analysis. Chlorine and Bromine have distinct natural isotope ratios (
and ). This creates a unique "fingerprint" for the target molecule versus its impurities.
-
-
Verdict: The mandatory method for process development and initial impurity characterization.
Data Summary: Method Performance Matrix
| Feature | HPLC-UV | 1H NMR (400 MHz) | LC-MS (Single Quad) |
| Specificity (Analogs) | Low (Risk of Co-elution) | Medium (Shift overlap) | High (Mass Resolution) |
| LOD (Limit of Detection) | ~0.05% | ~1-2% | <0.01% |
| Throughput | High (15 min/run) | Low (Sample Prep) | High (15 min/run) |
| Cost per Sample | $ | ||
| Primary Use Case | Routine QC (Post-Validation) | Structure Confirmation | Purity Assessment |
Detailed Experimental Protocol: LC-MS Purity Profiling
This protocol is designed to separate the acidic pyridine species while suppressing ionization of the carboxylic acid to improve peak shape.
Reagents & Equipment
-
Instrument: Agilent 1200/1260 Infinity II or equivalent LC-MS (Single Quad or Q-TOF).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Note: Formic acid is critical to protonate the carboxylic acid (
), keeping it neutral and retained on the C18 column.
-
LC Gradient Parameters[2]
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C
-
Injection Volume: 5 µL
-
Detection: UV (254 nm) and MS (ESI Positive/Negative switching). Positive mode often works well for pyridines due to the basic nitrogen.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Load |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
MS Detection & Isotope Logic (The Critical Step)
Set the MS to Scan mode (m/z 100 – 400). You must analyze the Isotope Cluster at the retention time of the main peak.
-
Target (3-Bromo-5-chloro): Look for the M+ peak at ~236.
-
Pattern: Three distinct peaks at M, M+2, and M+4 with approximate intensity ratio 3:4:1 .
-
-
Impurity A (3,5-Dichloro): Look for M+ at ~192.
-
Pattern: M, M+2, M+4 with intensity ratio 9:6:1 .
-
-
Impurity B (3,5-Dibromo): Look for M+ at ~280.
-
Pattern: M, M+2, M+4 with intensity ratio 1:2:1 .
-
Data Processing: Extract Ion Chromatograms (EIC) for m/z 192, 236, and 280. If peaks appear in the 192 or 280 channels at the same retention time as the target, you have co-eluting impurities.
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher on when to apply each method based on the stage of drug development.
Caption: Analytical workflow distinguishing between R&D characterization (requiring MS) and routine QC.
Diagram 2: Mass Spectrometry Isotope Logic
This diagram visualizes the specific mass spectral signatures required to identify the target versus its halogenated impurities.
Caption: Isotope pattern fingerprints for distinguishing halogenated pyridine analogs.
References
-
International Conference on Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][4] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Sielc Technologies. (n.d.). HPLC Separation of Carboxylic Acids.[5] Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns for Cl and Br. Retrieved from [Link][6]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. Q3A(R2) | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. DSpace [cora.ucc.ie]
Strategic Functionalization of 3-Bromo-5-chloroisonicotinic Acid: A Comparative Guide to Coupling Partners
Executive Summary
3-Bromo-5-chloroisonicotinic acid represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its dense functionalization—featuring a pyridine core, a carboxylic acid, and two distinct halogens—offers a versatile platform for orthogonal diversification. However, this density also introduces significant steric crowding and electronic complexity.
This guide objectively compares the efficacy of three primary coupling partners: Aryl Boronic Acids (Suzuki-Miyaura) , Terminal Alkynes (Sonogashira) , and Amines (Buchwald-Hartwig) .
Key Finding: The Suzuki-Miyaura coupling is the superior primary transformation for this scaffold due to its high tolerance for the steric bulk at C4 and excellent chemoselectivity for the C3-Bromine over the C5-Chlorine.
Part 1: Molecular Analysis & Reactivity Profile
Before selecting a coupling partner, one must understand the electronic and steric landscape of the molecule.
Regioselectivity Hierarchy
The molecule contains two halogen handles. Chemoselectivity is governed by bond dissociation energy (BDE) and the rate of oxidative addition to Palladium(0).
-
Site A (C3-Bromine): Primary Reactive Site. The C-Br bond is weaker than the C-Cl bond, allowing for rapid oxidative addition.
-
Site B (C5-Chlorine): Secondary Reactive Site. Remains intact under standard conditions (<80°C), allowing for sequential functionalization.
-
Site C (C4-Carboxylic Acid): Interference Site. The acidic proton (
) can quench active catalytic species or form insoluble salts. Recommendation: Esterification (Methyl/Ethyl) is strongly advised prior to metal-catalyzed coupling.
The "Ortho-Effect" Challenge
The carboxylic acid (or ester) at C4 creates a "steric wall" between the C3 and C5 positions. This steric hindrance significantly lowers the rate of transmetallation, often requiring higher catalyst loadings or specialized bulky ligands (e.g., SPhos, XPhos).
Visualization: Reactivity Map
Figure 1: Reactivity landscape of the scaffold. Green indicates the preferred initial reaction site.
Part 2: Comparative Efficacy of Coupling Partners
The following table synthesizes experimental data trends for the methyl ester derivative of the title compound.
| Feature | Boronic Acids (Suzuki) | Terminal Alkynes (Sonogashira) | Amines (Buchwald-Hartwig) |
| Primary Mechanism | Transmetallation (Boron to Pd) | Transmetallation (Copper to Pd) | Pd-Amido Complex Formation |
| C3-Br Selectivity | Excellent (>95%) | Good (>85%) | Moderate (60-75%) |
| Steric Tolerance | High (with bulky ligands) | High (linear geometry helps) | Low (steric clash is severe) |
| Reaction Robustness | High (Water tolerant) | Moderate (O2 sensitive) | Low (Air/Moisture sensitive) |
| Scalability | Excellent | Good | Poor (Purification difficult) |
| Overall Efficacy | ⭐⭐⭐⭐⭐ (Best) | ⭐⭐⭐⭐ | ⭐⭐ (Challenging) |
Deep Dive: Aryl Boronic Acids (Suzuki-Miyaura)
-
Why it wins: Boronic acids are nucleophilic enough to undergo transmetallation even in sterically crowded environments. The reaction conditions (biphasic solvent, mild base) are highly compatible with the pyridine core.
-
Critical Success Factor: Use of Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These ferrocenyl ligands bite angles are optimized to push the reaction forward despite the C4-ester bulk.
Deep Dive: Terminal Alkynes (Sonogashira)
-
The Niche: Ideal when extending the conjugation length or installing a rigid linker.
-
The Risk: Homocoupling of the alkyne (Glaser coupling) is a common side reaction.
-
Optimization: Use "Copper-free" conditions if possible, or slow addition of the alkyne to maintain low concentration relative to the catalyst.
Deep Dive: Amines (Buchwald-Hartwig)[1][2]
-
The Problem: The C4-ester is electron-withdrawing, which should help nucleophilic attack. However, the steric crowding makes the formation of the Pd-N bond difficult. Reductive elimination is often the rate-limiting step here.
-
Alternative: For amines, consider Nucleophilic Aromatic Substitution (SnAr) instead of Pd-coupling. The electron-poor nature of the ring (due to the ester) often allows amines to displace the Bromine at elevated temperatures (>100°C) without a metal catalyst.
Part 3: Experimental Protocols (Best Practices)
These protocols assume the use of Methyl 3-bromo-5-chloroisonicotinate (esterified form) to ensure reproducibility.
Workflow Visualization
Figure 2: Recommended synthetic workflow prioritizing esterification.
Protocol A: Regioselective Suzuki Coupling (Recommended)
Objective: Coupling of Phenylboronic acid to the C3-Br site.
-
Preparation: In a reaction vial, combine Methyl 3-bromo-5-chloroisonicotinate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvent System: Add 1,4-Dioxane (0.2 M concentration).
-
Base Activation: Add aqueous
(2.0 M, 3.0 equiv). Note: The biphasic system is crucial for solubility. -
Degassing: Sparge with Nitrogen or Argon for 5 minutes.
-
Reaction: Seal and heat to 85°C for 4–6 hours. Monitor by LCMS.[1]
-
Checkpoint: Look for the disappearance of the starting material (Br) peak. If the Cl-coupled product appears (>5%), lower temperature to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Sonogashira Coupling
Objective: Coupling of Trimethylsilylacetylene (TMS-acetylene).
-
Preparation: Combine Methyl 3-bromo-5-chloroisonicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv) in a dry vial.
-
Solvent/Base: Add anhydrous THF and Triethylamine (
) in a 3:1 ratio. -
Reagent Addition: Add TMS-acetylene (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
-
Caution: High temperatures (>70°C) may promote coupling at the C5-Cl site or alkyne dimerization.
-
Part 4: Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, apply these checks during your experiment:
-
The "Acid Test" (Pre-reaction):
-
Check: Attempting to couple the free acid directly?
-
Validation: Run a small scale test (10 mg). If the reaction turns black immediately (Pd precipitation) or yields <10% product after 2 hours, stop. Esterify first.
-
-
The "Ligand Switch" (Optimization):
-
Scenario: Conversion stops at 60%.
-
Solution: The steric bulk is preventing turnover. Switch from Pd(dppf)Cl₂ to XPhos Pd G3 precatalyst.[2] The bulky biaryl ligand facilitates oxidative addition in hindered pyridines.
-
-
The "Halogen Scramble" (Regioselectivity):
-
Check: LCMS shows a mass corresponding to the disubstituted product.
-
Validation: Reduce equivalents of boronic acid to 0.95 equiv and lower temperature by 10°C. It is better to have unreacted starting material (recoverable) than inseparable mixtures.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Lutz, A., et al. (2014). Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines. Journal of Organic Chemistry, 79(17), 8123–8133. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Pfizer Inc. (2010). Patent WO2010123996A1: Pyridine derivatives as kinase inhibitors. (Demonstrates esterification strategy for isonicotinic acid derivatives). Link
Sources
Safety Operating Guide
A Comprehensive Guide to Safely Handling 3-Bromo-5-chloroisonicotinic Acid in a Laboratory Setting
Core Hazard Assessment and Mitigation
Based on the hazard profiles of analogous compounds such as 5-Bromo-6-chloronicotinic acid and 5-Bromo-2-chloronicotinic acid, 3-Bromo-5-chloroisonicotinic acid is anticipated to be a hazardous substance.[1][2] The primary risks are expected to include:
-
Skin and Eye Irritation/Corrosion: Halogenated organic acids can cause significant irritation and, in some cases, severe burns upon contact.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the nose, throat, and lungs.[1][2][4][5]
-
Toxicity: While specific data is unavailable, similar compounds are noted as toxic if swallowed.[6]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The minimum required PPE includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Specifications
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[8] | Protects against splashes and dust, which can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[9] Always check the glove manufacturer's chemical resistance guide for compatibility. | Provides a barrier against skin contact, which can lead to irritation or burns.[4][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[11] For larger quantities, a chemical-resistant apron is also recommended. | Protects the skin and personal clothing from contamination.[11] |
| Footwear | Closed-toed shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] | Prevents respiratory tract irritation.[1][2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
When weighing the solid, do so within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust clouds.
-
Keep containers of this compound tightly closed when not in use.[1][2][10][12]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area, including any spills, using appropriate cleaning agents.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13][14]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2][5][13] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13][14] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization:
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
The label should include "Hazardous Waste" and the full chemical name.
-
-
Disposal Pathway:
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Apollo Scientific. (2023, August 3).
- AWS. (n.d.).
- Sigma-Aldrich. (2025, April 30).
- The University of Alabama in Huntsville. (n.d.).
- New Jersey Department of Health and Senior Services. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY.
- Fisher Scientific. (2023, August 25).
- PubChem. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin.
- Apollo Scientific. (2022, September 16).
- Fisher Scientific. (2025, December 25).
- Fisher Scientific. (2024, April 1).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- AK Scientific, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uah.edu [uah.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. aksci.com [aksci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
